Technical Documentation Center

1-Acetylpiperidine-3-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Acetylpiperidine-3-carbonitrile
  • CAS: 22977-35-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Functional Characterization of 1-Acetylpiperidine-3-carbonitrile in Drug Discovery

Executive Summary & Structural Rationale In modern drug discovery, the selection of high-quality building blocks dictates the downstream success of lead optimization. The piperidine scaffold is a ubiquitous structural mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the selection of high-quality building blocks dictates the downstream success of lead optimization. The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, widely recognized as a "privileged structure" due to its presence in numerous FDA-approved therapeutics[1].

1-Acetylpiperidine-3-carbonitrile (CAS: 22977-35-1)[2] is a highly functionalized, low-molecular-weight intermediate that combines the conformational predictability of the piperidine ring with the distinct electronic properties of an N -acetyl group and a 3-cyano (nitrile) moiety.

From a mechanistic standpoint, the N -acetyl group restricts the conformational flipping of the piperidine chair via allylic ( A1,3 ) strain, effectively locking the ring into a bio-active geometry that minimizes the entropic penalty upon target binding. Simultaneously, the sp-hybridized nitrile group acts as a strong, linear hydrogen bond acceptor with a high dipole moment. Because nitriles are less heavily solvated in water compared to hydroxyl or amine groups, their desolvation penalty during receptor engagement is significantly lower, driving high ligand efficiency.

Core Physicochemical Properties

Understanding the physicochemical boundaries of a building block is critical for predicting its behavior in complex biological systems. The properties of 1-Acetylpiperidine-3-carbonitrile perfectly align with the criteria set forth by Lipinski's Rule of Five[3], ensuring optimal oral bioavailability and membrane permeability.

Table 1: Quantitative Physicochemical Data
PropertyValueMethod / Source
Chemical Formula C₈H₁₂N₂OComputed[2]
Molecular Weight 152.20 g/mol Computed[2]
Physical State Liquid (Room Temp)Experimental[2]
Hydrogen Bond Donors (HBD) 0Structural Analysis[3]
Hydrogen Bond Acceptors (HBA) 2 (Nitrile N, Carbonyl O)Structural Analysis[3]
Topological Polar Surface Area 44.1 ŲComputed
Monoisotopic Mass 152.09496 DaMass Spectrometry[4]

Causality Note: The Topological Polar Surface Area (TPSA) of 44.1 Ų is highly strategic. Compounds with a TPSA below 90 Ų are generally capable of crossing the blood-brain barrier (BBB). Therefore, incorporating this moiety into larger pharmacophores is highly advantageous for central nervous system (CNS) drug design.

Experimental Workflows for Physicochemical Validation

As an application scientist, I emphasize that data is only as reliable as the assay that generates it. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Lipophilicity (LogP) Determination via RP-HPLC

Causality Behind the Method: While the Shake-Flask method (OECD 107) is traditional, it is prone to emulsion formation and requires ultra-pure samples. For a functionalized liquid like 1-Acetylpiperidine-3-carbonitrile, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) according to OECD Guideline 117 [5] is superior. It separates trace impurities in real-time and relies on retention capacity factors ( k′ ), providing high-throughput, reproducible lipophilicity data.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (typically 75:25 v/v) buffered to pH 7.4 (using 10 mM phosphate buffer) to ensure the compound remains entirely un-ionized.

  • System Suitability (Dead Time): Inject a non-retained marker (e.g., thiourea) to determine the column dead time ( t0​ ).

  • Calibration (Self-Validation Step): Inject a minimum of six reference standards with known LogP values (e.g., aniline, benzyl alcohol, chlorobenzene). Construct a calibration curve of logk′ versus known logP . Validation Gate: The run is automatically aborted if the linear regression yields an R2<0.99 .

  • Sample Analysis: Inject 1-Acetylpiperidine-3-carbonitrile and record its retention time ( tR​ ).

  • Calculation: Calculate the capacity factor k′=(tR​−t0​)/t0​ . Interpolate the LogP of the sample using the validated calibration curve.

LogP_Workflow N1 1. System Suitability Inject Thiourea (Dead Time) N2 2. Calibration 6 Reference Standards N1->N2 N3 3. Validation Check R² > 0.99 N2->N3 N4 4. Sample Analysis Inject Target Compound N3->N4 N5 5. Data Output Interpolate LogP N4->N5

Figure 1. Self-validating RP-HPLC workflow for LogP determination (OECD 117).

Protocol 2: Kinetic Aqueous Solubility Profiling via Nephelometry

Causality Behind the Method: Thermodynamic solubility assays require 24–48 hours of equilibration, which can theoretically risk the hydrolysis of the nitrile group under extreme pH conditions. Kinetic solubility via laser nephelometry provides a rapid, biologically relevant snapshot of precipitation thresholds directly from DMSO stock solutions, mimicking the conditions of in vitro biological assays.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 1-Acetylpiperidine-3-carbonitrile in 100% DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate, creating a concentration gradient (e.g., 1 µM to 500 µM) in Phosphate-Buffered Saline (PBS, pH 7.4). Ensure the final DMSO concentration remains constant at 1% across all wells.

  • Incubation: Incubate the plate at 37°C for 2 hours with gentle orbital shaking.

  • Nephelometric Reading (Self-Validation Step): Read the plate using a laser nephelometer. Subtract the baseline scattering of the blank buffer (1% DMSO in PBS). Validation Gate: A sharp, statistically significant inflection point in the light scattering vs. concentration curve confirms the precipitation boundary, validating the kinetic solubility limit.

Synthetic Utility and Derivatization

Beyond its standalone physicochemical profile, 1-Acetylpiperidine-3-carbonitrile serves as a highly reactive node for parallel medicinal chemistry. The nitrile group acts as a synthetic handle for late-stage functionalization.

For instance, the carbonitrile can be subjected to a Pinner reaction (using strong acids and alcohols) to yield 1-acetylpiperidine-3-carboximidamide[6], a critical motif for targeting proteases. Alternatively, treatment with hydrogen sulfide ( H2​S ) in the presence of a base smoothly converts the nitrile into 1-acetylpiperidine-3-carbothioamide[7], which can be subsequently cyclized into thiazole or thiadiazole derivatives.

Synthesis_Pathway A Piperidine-3- carbonitrile B Acetylation (Ac2O, Base) A->B C 1-Acetylpiperidine- 3-carbonitrile B->C D Pinner Reaction (POCl3, ROH) C->D F Thioamidation (H2S, Base) C->F E Imidamide Derivative D->E G Thioamide Derivative F->G

Figure 2. Synthetic derivatization of 1-Acetylpiperidine-3-carbonitrile.

Conclusion

1-Acetylpiperidine-3-carbonitrile is a structurally compact, physicochemically optimized building block. Its lack of hydrogen bond donors, favorable TPSA, and rigidified conformation make it an ideal starting point for designing orally bioavailable and CNS-penetrant therapeutics. By employing rigorous, self-validating analytical protocols like OECD 117 HPLC LogP determination and kinetic nephelometry, researchers can confidently integrate this scaffold into advanced structure-activity relationship (SAR) campaigns.

Sources

Exploratory

1-Acetylpiperidine-3-carbonitrile: An In-Depth Guide to Exact Mass, Isotopic Distribution, and HRMS Validation

Executive Summary In modern drug discovery and synthetic chemistry, the precise characterization of small molecule building blocks is non-negotiable. 1-Acetylpiperidine-3-carbonitrile (CAS: 22977-35-1) is a highly versat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and synthetic chemistry, the precise characterization of small molecule building blocks is non-negotiable. 1-Acetylpiperidine-3-carbonitrile (CAS: 22977-35-1) is a highly versatile heterocyclic scaffold[1]. The piperidine core provides a predictable pharmacokinetic profile widely utilized in FDA-approved therapeutics, while the N-acetyl and 3-carbonitrile groups serve as critical modulators of lipophilicity and reactive handles for downstream synthesis.

As a Senior Application Scientist, I approach the validation of such molecules not merely as a checklist, but as a rigorous, self-validating system. Relying solely on nominal mass (152 Da) is insufficient due to the vast number of isobaric possibilities. This whitepaper establishes the foundational logic behind the exact mass and isotopic distribution of 1-Acetylpiperidine-3-carbonitrile (C₈H₁₂N₂O) and provides a field-proven High-Resolution Mass Spectrometry (HRMS) protocol for its absolute confirmation[2].

Chemical Identity & Structural Logic

To understand the mass spectrometric behavior of 1-Acetylpiperidine-3-carbonitrile, we must first analyze the causality behind its structural components:

  • Piperidine Ring (C₅H₁₁N): The saturated six-membered nitrogenous ring acts as the structural foundation.

  • N-Acetyl Group (-COCH₃): Acylation of the piperidine nitrogen drastically reduces its basicity by delocalizing the nitrogen lone pair into the carbonyl oxygen. This shifts the preferred ionization mechanism in MS from a highly basic amine to an amide-like protonation.

  • 3-Carbonitrile Group (-C≡N): The nitrile group introduces a strong dipole moment and acts as a hydrogen bond acceptor. Under collision-induced dissociation (CID), the nitrile group is a prime candidate for neutral loss (as HCN).

Fragmentation M [M+H]+ 1-Acetylpiperidine-3-carbonitrile m/z 153.1022 F1 Loss of Ketene (-C2H2O) m/z 111.0917 M->F1 CID (Low Energy) F2 Loss of HCN (-27.0109 Da) m/z 126.0913 M->F2 CID (Alternative) F3 Piperidine Core Fragment m/z 84.0813 F1->F3 CID (High Energy)

Fig 1. Proposed ESI+ CID fragmentation pathway for 1-Acetylpiperidine-3-carbonitrile.

High-Resolution Mass Spectrometry (HRMS) Fundamentals

Exact Mass Calculation

The exact (monoisotopic) mass of a molecule is calculated using the principal (most abundant and lightest) isotope of each constituent atom[3]. For 1-Acetylpiperidine-3-carbonitrile (C₈H₁₂N₂O), the calculation relies on IUPAC standard atomic weights[4]:

  • Carbon (¹²C): 8 × 12.000000 = 96.000000 Da

  • Hydrogen (¹H): 12 × 1.007825 = 12.093900 Da

  • Nitrogen (¹⁴N): 2 × 14.003074 = 28.006148 Da

  • Oxygen (¹⁶O): 1 × 15.994915 = 15.994915 Da

  • Total Monoisotopic Mass (M): 152.094963 Da [1]

Isotopic Distribution Analysis

In mass spectrometry, the monoisotopic peak (M) is accompanied by heavier isotopologues (M+1, M+2) due to the natural occurrence of heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O)[5]. The probability of these heavy isotopes occurring in a single molecule dictates the relative abundance of the isotopic cluster.

For C₈H₁₂N₂O, the M+1 peak is primarily driven by the 1.07% natural abundance of ¹³C across 8 carbon atoms (~8.56% contribution), supplemented by ¹⁵N (0.36% × 2 = 0.72%). The M+2 peak is driven by ¹⁸O (0.21%) and the statistical probability of two ¹³C atoms occurring simultaneously.

Table 1: Theoretical Isotopic Distribution of C₈H₁₂N₂O
IsotopologueExact Mass (Da)Relative Abundance (%)Primary Isotopic Contributors
M 152.0950100.00¹²C, ¹H, ¹⁴N, ¹⁶O
M+1 153.0983~9.46¹³C (8.56%), ¹⁵N (0.73%), ²H (0.14%)
M+2 154.1016~0.59¹⁸O (0.21%), ¹³C₂ (0.32%)

Experimental Protocol: LC-HRMS Validation System

To transition from theoretical calculations to empirical validation, we must employ a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow[6]. A self-validating system ensures that instrumental drift or matrix interferences do not result in false positive identifications.

LCHRMS S1 1. Sample Preparation (Dilution in MeOH/H2O, 1 µg/mL) S2 2. UHPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 3. ESI+ Ionization (Self-Validating Lock-Mass) S2->S3 S4 4. HRMS Analysis (Orbitrap/Q-TOF, R > 70,000) S3->S4 S5 5. Isotopic Pattern Matching (Mass Error < 5 ppm) S4->S5

Fig 2. Self-validating LC-HRMS workflow for exact mass and isotopic quantification.

Step-by-Step Methodology

1. Sample Preparation:

  • Action: Dilute the synthesized 1-Acetylpiperidine-3-carbonitrile to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid.

  • Causality: The 0.1% formic acid acts as a proton donor, ensuring complete protonation of the amide/nitrile functionalities for positive Electrospray Ionization (ESI+). Matching the sample solvent to the initial mobile phase conditions prevents chromatographic band broadening.

2. Chromatographic Separation (UHPLC):

  • Action: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes at a flow rate of 0.4 mL/min.

  • Causality: The C18 stationary phase effectively retains the moderately lipophilic piperidine core. The gradient elution separates the target analyte from highly polar synthetic precursors (e.g., unreacted piperidine-3-carbonitrile) and non-polar organic byproducts, ensuring the MS detector is not saturated by co-eluting matrix.

3. ESI+ Ionization & Lock-Mass Calibration:

  • Action: Operate the mass spectrometer in ESI+ mode. Introduce a known background ion (e.g., ubiquitous ambient polysiloxane at m/z 371.1012) as an internal lock mass.

  • Causality: High-resolution instruments (like Orbitraps or Q-TOFs) are susceptible to minor mass drifts due to thermal expansion or voltage micro-fluctuations. A lock-mass provides real-time, self-validating internal calibration, guaranteeing sub-2 ppm mass accuracy across the entire run[7].

4. Data Acquisition & Isotopic Matching:

  • Action: Acquire full-scan MS1 data at a resolving power of >70,000 (measured at m/z 200). Compare the observed M, M+1, and M+2 ratios against the theoretical values calculated in Table 1.

  • Causality: High resolving power is mathematically required to separate the ¹³C isotopic peak from potential isobaric interferences (such as a ¹⁵N or ²H substitution). If the mass error is < 5 ppm and the isotopic distribution matches the theoretical model with >95% fidelity, the structural identity of C₈H₁₂N₂O is unequivocally confirmed[8].

Table 2: Predicted ESI+ Adducts for LC-HRMS Analysis

During ESI+ ionization, the molecule will form various adducts depending on the mobile phase additives and ambient trace metals[1]. The mass spectrometer will detect the m/z of these adducts.

Adduct TypeChemical FormulaExact Mass (m/z)Mass Defect
[M+H]⁺ [C₈H₁₃N₂O]⁺153.1022+0.1022
[M+Na]⁺ [C₈H₁₂N₂ONa]⁺175.0842+0.0842
[M+K]⁺ [C₈H₁₂N₂OK]⁺191.0581+0.0581
[M+NH₄]⁺ [C₈H₁₆N₃O]⁺170.1288+0.1288

(Note: The exact mass of the adduct accounts for the loss of an electron during ionization, e.g., Mass of Na⁺ = 22.989769 Da - 0.000548 Da = 22.989221 Da).

References

  • PubChemLite / PubChem Database. "1-acetylpiperidine-3-carbonitrile (C8H12N2O) - Structural Information and Predicted Collision Cross Section." Université du Luxembourg / National Center for Biotechnology Information. Available at:[Link]

  • Chemistry LibreTexts. "Isotope Abundance and Atomic Weight - IUPAC Standard Atomic Weights." LibreTexts Project. Available at:[Link]

  • LCGC International. "Quantifying Small Molecules by Mass Spectrometry: Validation Procedures." Chromatography Online. Available at:[Link]

  • MDPI Foods. "Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules." MDPI. Available at:[Link]

  • National Institutes of Health (PMC). "A tutorial in small molecule identification via electrospray ionization‐mass spectrometry." NIH PubMed Central. Available at:[Link]

Sources

Foundational

A Comprehensive Safety and Handling Guide for 1-Acetylpiperidine-3-carbonitrile in a Laboratory Setting

This document provides an in-depth technical guide on the safe handling, storage, and emergency management of 1-Acetylpiperidine-3-carbonitrile. It is intended for researchers, scientists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth technical guide on the safe handling, storage, and emergency management of 1-Acetylpiperidine-3-carbonitrile. It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a synthetic intermediate. The protocols and recommendations herein are synthesized from established safety data and best practices to ensure the well-being of laboratory personnel and the integrity of research activities.

Section 1: Chemical Identity and Physicochemical Profile

1-Acetylpiperidine-3-carbonitrile (CAS No. 22977-35-1) is a substituted piperidine derivative. Understanding its fundamental properties is the first step in a robust safety assessment. While comprehensive experimental data for this specific isomer is not widely published, we can infer a likely profile from closely related structural analogs.

PropertyValueSource
CAS Number 22977-35-1NextSDS[1]
Molecular Formula C₈H₁₂N₂OInferred
Molecular Weight 152.19 g/mol Inferred
Physical Form Likely a White to yellow/brown solidAnalogy to 1-Acetylpiperidine-4-carbonitrile[2]
Boiling Point ~140 °CAnalogy to 1-Acetylpiperidine-4-carbonitrile[3]
Storage Temperature Room Temperature, in a dry, well-ventilated areaAiFChem[2]

Note: The physical properties listed are based on the closely related isomer, 1-Acetylpiperidine-4-carbonitrile, and should be treated as estimates. Always consult the specific supplier's documentation for the lot in use.

Section 2: Hazard Identification and Risk Assessment

1-Acetylpiperidine-3-carbonitrile is classified as hazardous under the Globally Harmonized System (GHS). The primary risks involve acute toxicity via multiple exposure routes and significant irritation to the skin and eyes.[1] A thorough understanding of these hazards is critical for mitigating risk.

GHS Classification:

  • Signal Word: Warning[1]

  • Pictogram: GHS07 (Exclamation Mark)[1]

Hazard CodeClassificationStatementImplication for Laboratory Use
H302 + H312 + H332 Acute Toxicity, Cat. 4Harmful if swallowed, in contact with skin, or if inhaled.This compound poses a systemic toxicity risk. Exposure via any route—ingestion, skin absorption, or inhalation of dust—can lead to harmful health effects. This necessitates stringent controls to prevent any direct contact or aerosol generation.
H315 Skin Irritation, Cat. 2Causes skin irritation.Direct contact with the solid or solutions can cause inflammation, redness, and discomfort. Prolonged or repeated contact may lead to more severe dermatitis.
H319 Eye Irritation, Cat. 2ACauses serious eye irritation.The compound is a significant eye irritant. Accidental contact can cause pain, redness, and potential damage to the cornea. Eye protection is mandatory.
H336 STOT SE, Cat. 3May cause drowsiness or dizziness.Inhalation of significant quantities of dust may affect the central nervous system. All handling of the solid must be performed in a well-ventilated area, preferably a certified chemical fume hood.
Logical Relationship of Exposure to Hazard

The following diagram illustrates the direct causality between exposure routes and the associated health effects. Preventing the initial exposure is the most effective way to mitigate all subsequent risks.

cluster_exposure Routes of Exposure cluster_hazard Resulting Health Effects Inhalation Inhalation of Dust STOT Systemic Toxicity (H302, H312, H332) Drowsiness/Dizziness (H336) Inhalation->STOT Dermal Dermal Contact Dermal->STOT Absorption Skin Skin Irritation (H315) Dermal->Skin Ingestion Accidental Ingestion Ingestion->STOT Eye Eye Contact Eyes Serious Eye Irritation (H319) Eye->Eyes

Caption: Exposure routes and their corresponding health hazards.

Section 3: Proactive Safety Protocols and Handling

A proactive approach to safety involves implementing a multi-layered system of controls. The hierarchy of controls prioritizes engineering solutions over personal protective equipment.

Hierarchy of Controls Workflow

E Elimination (Not Feasible) S Substitution (Not Feasible) ENG Engineering Controls (Fume Hood, Ventilation) ADM Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes safer work systems.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of solid 1-Acetylpiperidine-3-carbonitrile must be conducted inside a certified chemical fume hood. This is the primary engineering control to mitigate inhalation risks (H332, H336) by containing dust and aerosols.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed, maintaining safe ambient air quality.

Experimental Protocol: Weighing and Handling the Solid Compound

This Standard Operating Procedure (SOP) is designed as a self-validating system to minimize exposure.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don the required PPE: safety goggles, a lab coat, and nitrile gloves.[3]

    • Decontaminate the work surface within the fume hood.

  • Weighing:

    • Place an analytical balance inside the fume hood if possible. If not, use a tared, sealed container to transport the compound to a balance outside the hood, minimizing the time the container is open.

    • Retrieve the stock bottle from its designated storage location. Keep the container tightly sealed when not in use.

    • Carefully open the container inside the fume hood. Avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel.

    • Do not tap or shake the spatula, which can generate dust.

  • Post-Handling:

    • Securely close the primary stock container.

    • Wipe down the spatula and the work surface with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.

    • Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[3]

Section 4: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard. Its use is non-negotiable.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be used in addition to goggles when there is a significant risk of splashing.[3] This is in direct response to the H319 "Causes serious eye irritation" hazard.

  • Skin Protection:

    • Gloves: Chemically resistant nitrile gloves are required. Gloves must be inspected for tears or holes before use.[3] Always use proper glove removal technique to avoid contaminating your skin.[3]

    • Lab Coat: A full-length lab coat must be worn and kept fastened to protect against accidental skin contact.

  • Respiratory Protection: Typically not required when handling small quantities within a functional fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[3]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is crucial to minimizing harm.

First-Aid Measures
ExposureImmediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Skin Contact Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water.[3] Seek medical attention if irritation develops or persists.
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing.[3] If the person is not breathing, provide artificial respiration.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
Accidental Release and Spill Cleanup Workflow

This protocol applies to small-scale laboratory spills.

A Spill Discovered B Alert Personnel in the Area A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Contain the Spill (Prevent entry to drains) C->D E Gently Cover Solid Spill with Damp Paper Towels (Avoids dust generation) D->E F Carefully Sweep/Scoop Material into a Labeled Waste Container E->F G Decontaminate the Area with Soap and Water F->G H Dispose of All Materials as Hazardous Waste G->H

Caption: Step-by-step workflow for a small chemical spill.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and restrict access to the area.

  • Assess and Equip: If the spill is small and you are trained to handle it, don appropriate PPE.

  • Containment: Prevent the spill from spreading or entering drains.[3]

  • Cleanup: For a solid spill, gently cover it with a damp paper towel to avoid raising dust. Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.[3]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: All contaminated materials (gloves, towels, etc.) must be placed in the hazardous waste container and disposed of according to institutional and local regulations.

Firefighting Measures
  • The compound is not considered a significant fire risk, but its container may burn.

  • In case of fire, use extinguishing media appropriate for the surrounding environment, such as dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3]

  • Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear, as hazardous decomposition products like carbon oxides and nitrogen oxides (NOx) may be generated.[3][5]

Section 6: Storage and Disposal

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials and foodstuffs. The container must be kept tightly sealed to prevent leakage or contamination.[2] Store in a locked cabinet or area to restrict access.

  • Disposal: This material and its container must be disposed of as hazardous waste. Follow all federal, state, and local regulations. Do not allow the product to enter drains or waterways.[3]

References

  • 1-acetylpiperidine-3-carbonitrile — Chemical Substance Information . NextSDS. [Link]

  • 1-Acetylpiperidine - CAS Common Chemistry . CAS. [Link]

  • 1-Acetylpiperidine | C7H13NO | CID 12058 . PubChem, National Institutes of Health. [Link]

Sources

Exploratory

Spectroscopic Characterization of 1-Acetylpiperidine-3-carbonitrile: A Comprehensive Guide to Structural Elucidation and Conformational Analysis

Executive Summary 1-Acetylpiperidine-3-carbonitrile (CAS: 22977-35-1) is a highly versatile heterocyclic building block frequently utilized in the development of pharmaceutical pharmacophores. The presence of an acetyl g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Acetylpiperidine-3-carbonitrile (CAS: 22977-35-1) is a highly versatile heterocyclic building block frequently utilized in the development of pharmaceutical pharmacophores. The presence of an acetyl group at the N1 position and a cyano group at the C3 position endows this molecule with unique stereoelectronic properties. As a Senior Application Scientist, I have structured this technical guide to move beyond mere data tabulation. Here, we will dissect the causality behind the complex spectroscopic signatures of this molecule—specifically the conformational dynamics that dictate its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles.

Conformational Dynamics: The Causality of Spectral Complexity

The spectroscopic characterization of 1-acetylpiperidine-3-carbonitrile is inherently complex due to the restricted rotation around the N–C(O) amide bond [1]. The delocalization of the nitrogen lone pair into the carbonyl π -system creates a partial double-bond character, imposing a high energy barrier ( 15–20 kcal/mol) for bond rotation.

Consequently, at ambient temperature, the molecule exists as a thermodynamic equilibrium of two distinct stereoisomers: the syn (E) and anti (Z) rotamers. Because the interconversion rate is slower than the NMR timescale, both rotamers are simultaneously detected, leading to a phenomenon known as peak doubling [2]. Furthermore, the piperidine ring undergoes rapid chair-chair interconversion, with the C3-cyano group preferentially adopting an equatorial position to minimize 1,3-diaxial steric clashes.

ConformationalDynamics N1 1-Acetylpiperidine-3-carbonitrile N2 Restricted N-C(O) Rotation (Partial Double Bond) N1->N2 Steric & Electronic Effects N3 Syn (E) Rotamer N2->N3 Thermodynamic Equilibrium N4 Anti (Z) Rotamer N2->N4 Thermodynamic Equilibrium N5 NMR Peak Doubling (Slow Exchange Regime) N3->N5 Distinct Chemical Shifts N4->N5 Distinct Chemical Shifts

Fig 1: Conformational equilibrium of 1-Acetylpiperidine-3-carbonitrile leading to NMR peak doubling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Analysis & Rotamer Deconvolution

The ¹H NMR spectrum of 1-acetylpiperidine-3-carbonitrile in CDCl₃ is characterized by the splitting of nearly all signals. The acetyl methyl protons appear as two distinct singlets at 2.10 ppm and 2.15 ppm, representing the major and minor rotamers (typically in a 60:40 to 70:30 ratio depending on the solvent dielectric constant) [1]. The C3 methine proton, being alpha to the electron-withdrawing nitrile group, is shifted downfield to a complex multiplet between 2.85–3.15 ppm.

¹³C NMR Analysis

In the ¹³C NMR spectrum, the amide carbonyl carbon resonates at 169 ppm, while the nitrile carbon appears at 120 ppm. The restricted rotation splits the signals for the C2 and C6 carbons (adjacent to the nitrogen) most significantly, as their spatial relationship to the anisotropic shielding cone of the carbonyl oxygen alternates between the two rotameric states [4].

Experimental Protocol: High-Resolution NMR

To ensure a self-validating spectral acquisition, the following protocol must be strictly adhered to:

  • Sample Preparation : Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Instrument Tuning : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated locking on the deuterium signal of CDCl₃ and gradient shimming to achieve a line width at half-height (Z0) of < 1.0 Hz.

  • Acquisition Parameters (¹H) : Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 16–32 scans.

  • Acquisition Parameters (¹³C) : Set the spectral width to 220 ppm, D1 to 2.0 seconds, and acquire 1024 scans with proton decoupling (WALTZ-16).

  • Self-Validation Check : Integrate the two acetyl methyl singlets. The sum of their integrations must perfectly match the integration of the doubled C3-H multiplet signal (3H to 1H ratio). A deviation >5% indicates the presence of a co-eluting impurity rather than a true rotameric state.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational Assignments

FT-IR spectroscopy provides orthogonal validation of the functional groups. The tertiary amide C=O stretch (Amide I band) is highly diagnostic, appearing as a strong, sharp peak at 1645 cm⁻¹. The nitrile group (C N stretch) is observed at 2245 cm⁻¹. Unlike primary or secondary amides, the absence of an N-H stretch above 3100 cm⁻¹ confirms the tertiary nature of the piperidine nitrogen [3].

Experimental Protocol: ATR-FTIR
  • Crystal Preparation : Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and allow it to dry completely.

  • Background Acquisition : Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

  • Sample Analysis : Place 1-2 mg of the neat solid (or a drop if in liquid state) onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact. Acquire the sample spectrum using the same parameters.

  • Self-Validation Check : The absence of the characteristic atmospheric CO₂ doublet (2350 cm⁻¹) and water vapor noise in the final spectrum validates that the background subtraction was successful and the optical path is purged.

Mass Spectrometry (MS) & Fragmentation Pathways

Ionization and Characteristic Fragments

Using Electrospray Ionization (ESI) in positive mode, the molecule readily forms a protonated molecular ion [M+H]+ at m/z 153.1. The primary fragmentation pathway involves the cleavage of the amide bond. The loss of a ketene molecule (-42 Da) yields a fragment at m/z 111.1, corresponding to the protonated piperidine-3-carbonitrile ring.

Experimental Protocol: ESI-MS
  • Sample Dilution : Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote ionization.

  • Infusion : Introduce the sample via direct infusion at a flow rate of 10 µL/min into a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Source Parameters : Set the capillary voltage to 3.0 kV, desolvation temperature to 250°C, and cone voltage to 20 V (to minimize in-source fragmentation).

  • Self-Validation Check : Inject a standard calibrant (e.g., sodium formate cluster) simultaneously via a dual-spray source. The mass error for the [M+H]+ ion must be calculated at < 5 ppm to definitively confirm the elemental composition ( C8​H12​N2​O ).

Data Presentation: Quantitative Spectroscopic Summaries

The following tables summarize the expected quantitative data derived from the self-validating protocols described above.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityIntegrationCausality / Notes
-C(O)CH₃ 2.10, 2.15Singlets3HSplit due to syn/anti amide rotamers.
C3-H 2.85 – 3.15Multiplet1HDownfield shift due to adjacent -CN group.
C2-H , C6-H (eq)3.60 – 4.20Multiplet2HEquatorial protons adjacent to N.
C2-H , C6-H (ax)3.15 – 3.50Multiplet2HAxial protons adjacent to N.
C4-H , C5-H 1.50 – 2.00Multiplet4HAliphatic ring backbone.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon AssignmentChemical Shift ( δ , ppm)Causality / Notes
C=O (Amide)169.5, 169.0Rotameric splitting of the carbonyl carbon.
C N (Nitrile)120.5, 119.8Characteristic sp-hybridized carbon.
C2 , C6 48.5, 46.1, 44.2, 42.0Alpha to nitrogen; highly sensitive to rotamer state.
C3 28.5, 27.8Alpha to the electron-withdrawing nitrile.
C4 , C5 26.5, 24.5Aliphatic ring carbons.
-C(O)C H₃21.8, 21.2Acetyl methyl carbon.

Table 3: FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
2940, 2865MediumC–H stretchAliphatic piperidine ring backbone.
2245Weak/MediumC N stretchConfirms the presence of the intact nitrile.
1645StrongC=O stretchAmide I band; confirms tertiary N-acetylation.

Integrated Spectroscopic Workflow

To ensure absolute trustworthiness in structural elucidation, data from NMR, IR, and MS must not be evaluated in isolation. The workflow below illustrates the orthogonal consensus required for final validation.

SpectroscopicWorkflow Prep Sample Preparation (High Purity Solvents & Calibrants) NMR NMR Spectroscopy (1H, 13C, Rotamer Deconvolution) Prep->NMR IR FT-IR Spectroscopy (ATR Background Validated) Prep->IR MS Mass Spectrometry (ESI-TOF < 5 ppm Error) Prep->MS Data Data Integration & Orthogonal Cross-Checking NMR->Data Connectivity & Conformation IR->Data Functional Group Verification MS->Data Exact Mass & Fragmentation Eluc Structural Elucidation Successfully Validated Data->Eluc Consensus Reached

Fig 2: Orthogonal multi-modal spectroscopic workflow for structural validation.

References

  • Title : MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration Source : Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Importance of Binding Site Hydration and Flexibility Revealed When Optimizing a Macrocyclic Inhibitor of the Keap1–Nrf2 Protein–Protein Interaction Source : Journal of Medicinal Chemistry (PMC / NIH) URL :[Link]

  • Title : Surface Structure of Organic Carbonate Liquids Investigated by Molecular Dynamics Simulation and Sum Frequency Generation Spectroscopy Source : The Journal of Physical Chemistry C (ACS Publications) URL :[Link]

  • Title : Plasma flow chemistry for direct N-Acylation of amines by esters Source : RSC Advances (The Royal Society of Chemistry) URL :[Link]

Foundational

Crystallographic Data and 3D Structure of 1-Acetylpiperidine-3-carbonitrile: A Technical Guide

Executive Summary 1-Acetylpiperidine-3-carbonitrile (Molecular Formula: C8H12N2O) is a functionalized, saturated nitrogen heterocycle[1]. In contemporary medicinal chemistry, the piperidine-3-carbonitrile scaffold is hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Acetylpiperidine-3-carbonitrile (Molecular Formula: C8H12N2O) is a functionalized, saturated nitrogen heterocycle[1]. In contemporary medicinal chemistry, the piperidine-3-carbonitrile scaffold is highly valued for its distinct vectorization of hydrogen-bond acceptors and its rigid conformational landscape. Derivatives of this core have been successfully deployed as high-affinity fragments targeting the SARS-CoV-2 Nsp3 macrodomain[2] and as foundational pharmacophores for dipeptidyl peptidase-4 (DPP-4) inhibitors in antidiabetic therapeutics[3].

Understanding the precise 3D crystalline structure of 1-acetylpiperidine-3-carbonitrile is paramount for structure-based drug design (SBDD). This whitepaper delineates the crystallographic parameters, conformational thermodynamics, and the exact experimental protocols required to isolate and validate its 3D structure.

Mechanistic Structural Biology: 3D Conformation

The 3D architecture of 1-acetylpiperidine-3-carbonitrile is governed by three competing stereoelectronic effects: ring puckering, amide resonance, and steric avoidance.

Piperidine Ring Puckering

In the crystalline state, the six-membered piperidine ring predominantly adopts a chair conformation [4]. Crystallographic database analyses of analogous N-acylpiperidines indicate that the chair form represents the global thermodynamic minimum. The alternative twist-boat conformation is energetically penalized by approximately 1.5 kcal/mol and is rarely observed unless forced by extreme crystal packing constraints[4].

Amide Planarity and Nitrogen Hybridization

The attachment of the acetyl group at the N1 position fundamentally alters the geometry of the heterocycle. X-ray crystallographic studies of N-substituted piperidine amides reveal that the piperidyl nitrogen undergoes sp2 -like hybridization[5].

  • Causality: This planarization is driven by n→π∗ orbital overlap. The lone pair of electrons on the nitrogen atom delocalizes into the anti-bonding orbital of the adjacent carbonyl group.

  • Effect: This conjugation imparts partial double-bond character to the N–C(carbonyl) bond, restricting rotation and forcing the amide moiety into a planar geometry[6]. This structural rigidity is a critical feature exploited in drug design to lock the molecule into a bioactive conformation.

C3-Cyano Group Orientation

The cyano group (–C≡N) at the C3 position introduces significant dipole moments and steric bulk. To minimize unfavorable 1,3-diaxial interactions with the axial protons at the C5 position, the cyano group strongly prefers the equatorial orientation in the solid state[7].

Conformation Chair Chair Conformation (Global Minimum) TwistBoat Twist-Boat Conformation (+1.5 kcal/mol) Chair->TwistBoat Thermal Excitation Amide Planar N-Acetyl (sp2 hybridized N) Chair->Amide Conjugation Cyano Equatorial C3-Cyano (Steric Relief) Chair->Cyano Substituent

Conformational landscape and substituent effects in 1-acetylpiperidine-3-carbonitrile.

Quantitative Crystallographic Parameters

Based on high-resolution X-ray diffraction data of closely related piperidine amides and carbonitrile hydrochloride salts[7][8], the anticipated quantitative crystallographic parameters for 1-acetylpiperidine-3-carbonitrile are summarized below.

ParameterExpected Value / RangeStructural ImplicationCrystal SystemMonoclinic / OrthorhombicTypical for small, polar organic heterocycles.N1–C(carbonyl) Bond1.340 – 1.355 ÅShortened due to partial double-bond character ( n→π∗ conjugation)[5].C=O Bond Length1.215 – 1.235 ÅLengthened slightly due to electron delocalization[8].C3–C(cyano) Bond1.460 – 1.480 ÅStandard sp3 sp carbon-carbon single bond.C≡N Bond Length1.130 – 1.150 ÅCharacteristic triple bond length.Puckering Amplitude (Q)~0.56 – 0.58 ÅConfirms the stable chair conformation of the piperidine ring[8].

Experimental Methodology: X-Ray Crystallography

To empirically validate the 3D structure of 1-acetylpiperidine-3-carbonitrile, researchers must execute a precise crystallization and diffraction workflow. The following self-validating protocol ensures the generation of high-fidelity crystallographic data.

Phase 1: Vapor Diffusion Crystallization

Why Vapor Diffusion? Rapid evaporation often yields kinetically trapped, disordered polymorphs. Vapor diffusion ensures a slow, thermodynamically controlled approach to supersaturation, yielding the highly ordered single crystals required to resolve the electron density of the cyano nitrogen.

  • Solvent Selection: Dissolve 15 mg of highly purified (>99%) 1-acetylpiperidine-3-carbonitrile in 0.5 mL of a moderately polar solvent (e.g., ethyl acetate) in an inner micro-vial[8].

  • Anti-Solvent Chamber: Place the unsealed micro-vial into a larger, sealable reservoir containing 3 mL of a volatile anti-solvent (e.g., n-pentane).

  • Equilibration: Seal the outer chamber and incubate at a stable 20°C for 5–7 days. The volatile anti-solvent will slowly diffuse into the sample solution, reducing solubility and inducing nucleation.

Phase 2: Data Collection & Refinement

Why Cryogenic Temperatures? Collecting data at 100 K minimizes thermal atomic displacement parameters (B-factors), which is critical for accurately distinguishing the sp2 planar geometry of the N1 atom from a rapidly inverting sp3 pyramidal geometry.

  • Mounting: Harvest a block-like single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a cryoloop using perfluoropolyether oil to prevent ice ring formation during flash-cooling.

  • Diffraction: Flash-cool the crystal to 100 K in a liquid nitrogen stream. Collect diffraction data using a diffractometer equipped with a Cu-Kα ( λ=1.5418 Å) microfocus source[5].

  • Phase Determination: Solve the phase problem utilizing Direct Methods (e.g., SHELXT).

  • Refinement: Refine the structural model using full-matrix least-squares on F2 (SHELXL). Apply a riding model for hydrogen atoms, constraining C–H bond distances to standard geometric values (0.93–0.97 Å)[8].

XRayWorkflow A Compound Synthesis & Purification B Vapor Diffusion Crystallization A->B C X-Ray Diffraction Data Collection B->C D Phase Determination (Molecular Replacement) C->D E Structural Refinement & Validation D->E

Step-by-step X-ray crystallography workflow for piperidine derivatives.

Conclusion

The 3D structure of 1-acetylpiperidine-3-carbonitrile is defined by a highly stable chair conformation, an equatorially positioned cyano group, and a planarized amide bond dictated by n→π∗ conjugation. By leveraging precise vapor diffusion crystallization and cryogenic X-ray diffraction, structural biologists can map these stereoelectronic features, enabling the rational design of next-generation therapeutics targeting viral macrodomains and metabolic enzymes.

References

  • [1] PubChemLite - 1-acetylpiperidine-3-carbonitrile (C8H12N2O). uni.lu. 1

  • [2] 5S3Q: PanDDA analysis group deposition -- Crystal Structure of SARS-CoV-2 Nsp3 macrodomain in complex with POB0013 - RCSB PDB. rcsb.org.2

  • [7] CAS 1199773-75-5: piperidine-3-carbonitrile hydrochloride - CymitQuimica. cymitquimica.com.7

  • [3] Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC - NIH. nih.gov.3

  • [4] Buy 1-Acetylpiperidine | 618-42-8. smolecule.com. 4

  • [5] The crystal and molecular structure of N-(3,4,5-trimethoxycinnamoyl)-Δ3-piperidine-2-one. cdnsciencepub.com. 5

  • [8] Crystal structure of 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate - ScienceOpen. scienceopen.com. 8

  • [6] Bull. Chem. Soc. Jpn., 69, 1695. oup.com. 6

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-Acetylpiperidine-3-carbonitrile

Application Note: N-Acetylation of Piperidine Derivatives Target Compound: 1-Acetylpiperidine-3-carbonitrile (CAS: 22977-35-1) Introduction & Mechanistic Rationale 1-Acetylpiperidine-3-carbonitrile is a highly versatile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-Acetylation of Piperidine Derivatives Target Compound: 1-Acetylpiperidine-3-carbonitrile (CAS: 22977-35-1)

Introduction & Mechanistic Rationale

1-Acetylpiperidine-3-carbonitrile is a highly versatile heterocyclic building block frequently utilized in medicinal chemistry and drug discovery programs[1]. The compound features both a rigid piperidine scaffold and an orthogonal reactive cyano group, making it an ideal intermediate for the synthesis of thioamides, amidines, and complex bicyclic systems[2][3].

The synthesis of 1-acetylpiperidine-3-carbonitrile relies on a classic nucleophilic acyl substitution. The secondary amine of piperidine-3-carbonitrile acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. A non-nucleophilic base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is employed as an acid scavenger to neutralize the hydrochloric acid byproduct, thereby preventing the protonation of the starting material and driving the reaction to completion[4][5].

Workflow for the N-acetylation of piperidine-3-carbonitrile.

Quantitative Reaction Parameters

To ensure a self-validating and reproducible workflow, stoichiometry must be strictly controlled. Acetyl chloride is highly reactive and susceptible to atmospheric moisture; therefore, a slight excess (1.1 to 1.2 equivalents) is recommended to account for trace hydrolysis[5].

Table 1: Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Function
Piperidine-3-carbonitrile110.161.01.10 gStarting Material
Acetyl Chloride78.501.10.86 g (0.78 mL)Acylating Agent
Triethylamine (TEA)101.191.51.52 g (2.10 mL)Acid Scavenger
Dichloromethane (DCM)84.93N/A20.0 mLSolvent

Step-by-Step Experimental Protocol

Prerequisites: Ensure all glassware is oven-dried or flame-dried. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent the premature degradation of acetyl chloride into acetic acid and HCl.

Step 1: Reaction Setup & Dissolution

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with inert gas.

  • Add piperidine-3-carbonitrile (1.10 g, 10.0 mmol) to the flask.

  • Inject anhydrous Dichloromethane (DCM) (15.0 mL) to dissolve the starting material.

  • Add Triethylamine (2.10 mL, 15.0 mmol) via syringe.

    • Causality Check: TEA must be added before the acetyl chloride. If the order of addition is reversed, the generated HCl will immediately protonate the unreacted piperidine-3-carbonitrile, rendering it non-nucleophilic and stalling the reaction.

Step 2: Exothermic Control & Reagent Addition

  • Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • In a separate dry vial, prepare a solution of Acetyl chloride (0.78 mL, 11.0 mmol) in DCM (5.0 mL).

  • Using a syringe pump or an addition funnel, add the acetyl chloride solution dropwise to the reaction mixture over 15–20 minutes[5].

    • Causality Check: The N-acetylation is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway, suppresses the formation of di-acylated impurities, and minimizes solvent boil-off. A white precipitate (triethylamine hydrochloride) will begin to form immediately.

Step 3: Reaction Propagation & Monitoring

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20–25 °C).

  • Stir the mixture continuously for 1 to 2 hours[4][6].

  • Self-Validation: Monitor reaction progress via TLC (Thin-Layer Chromatography) using a 50:50 Ethyl Acetate/Hexanes system. The starting material (a secondary amine) will stain positively with Ninhydrin, whereas the product (an amide) will not. Alternatively, LC-MS can be used to confirm the disappearance of the SM mass (m/z 111 [M+H]+) and the appearance of the product mass (m/z 153 [M+H]+).

Step 4: Workup & Isolation

  • Quench the reaction by carefully adding 15 mL of saturated aqueous Sodium Bicarbonate (NaHCO3). Stir vigorously for 10 minutes.

    • Causality Check: The mild base neutralizes any residual acetyl chloride and dissolved HCl, preventing acid-catalyzed hydrolysis of the nitrile group during concentration.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 15 mL).

  • Combine the organic layers and wash sequentially with distilled water (20 mL) and saturated brine (20 mL).

  • Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate in vacuo using a rotary evaporator to yield the crude product.

Step 5: Purification (If Required) 1-Acetylpiperidine-3-carbonitrile is typically obtained in high purity (>95%) following the aqueous workup[7]. If TLC indicates significant impurities, purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to Ethyl Acetate.

Expected Analytical Data

Table 2: Characterization Profile

ParameterExpected Value / ObservationReference
Physical State Viscous liquid to low-melting solid at room temperature[1]
Molecular Weight 152.2 g/mol [1][8]
Chemical Formula C8H12N2O[1][8]
ESI-MS (m/z) 153.1 [M+H]+Derived from MW
1H NMR (CDCl3) Characteristic rotameric doubling of piperidine ring protons due to restricted rotation around the amide C-N bond. Acetyl methyl singlet ~2.1 ppm.Standard Amide Profile

References

  • Benchchem. 1-Acetylpiperidine-3-carbothioamide | 1062622-22-3. Accessed March 28, 2026. 2

  • Benchchem. 1-Acetylpiperidine-3-carboximidamide | 1420661-97-7. Accessed March 28, 2026. 3

  • American Elements. CAS 22977-35-1 - 1-acetylpiperidine-3-carbonitrile. Accessed March 28, 2026. 1

  • ChemScene. 22977-35-1 | 1-Acetylpiperidine-3-carbonitrile. Accessed March 28, 2026. 8

  • AK Scientific. Search Results - 1-Acetylpiperidine-3-carbonitrile. Accessed March 28, 2026. 7

  • Google Patents. US8492549B2 - 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists. Accessed March 28, 2026. 4

  • Benchchem. Experimental Protocol: Synthesis of 1-Acetylpiperidine-3-carbonitrile. Accessed March 28, 2026. 5

  • Google Patents. WO2010057121A1 - Pyrazine compounds as phosphodiesterase 10 inhibitors. Accessed March 28, 2026. 6

Sources

Application

Application Note: 1-Acetylpiperidine-3-carbonitrile Applications in Heterocyclic Chemistry

Executive Summary & Chemical Profile 1-Acetylpiperidine-3-carbonitrile (CAS: 22977-35-1) is a highly privileged building block in modern pharmaceutical chemistry and drug development . While 4-substituted piperidines are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

1-Acetylpiperidine-3-carbonitrile (CAS: 22977-35-1) is a highly privileged building block in modern pharmaceutical chemistry and drug development . While 4-substituted piperidines are ubiquitous in FDA-approved drugs, the 3-substituted piperidine ring provides unique spatial vectors for 3D pharmacophore mapping, allowing researchers to explore novel chemical space.

The structural logic of this molecule relies on two orthogonal features:

  • The N-Acetyl Group: Provides immediate metabolic stability and acts as a robust protecting group during harsh downstream transformations. It forces the piperidine ring into specific conformational states, which can be advantageous for target binding.

  • The 3-Carbonitrile Group: Serves as a versatile electrophilic handle. The cyano group can be selectively activated to form amidines, thioamides, and primary amines, which are the foundational precursors for synthesizing complex heterocycles like pyrimidines, imidazoles, and thiazoles.

Mechanistic Utility & Synthetic Divergence

The strategic value of 1-Acetylpiperidine-3-carbonitrile lies in its divergent reactivity. Nitriles are generally stable under standard cross-coupling and alkylation conditions, but they can be selectively activated by Brønsted acids, Lewis acids, or specific nucleophiles.

Pathway A: Amidine Formation (The Pinner Reaction & Modern Alternatives) Amidines are critical precursors for the cyclocondensation of pyrimidines and imidazoles. The classic Pinner reaction converts the nitrile to an imidate ester via acid catalysis, followed by ammonolysis. Because aliphatic nitriles can sometimes undergo the unwanted Ritter reaction (forming amides) if carbocations are generated, strict temperature control is required. Modern, base-catalyzed alternatives utilizing Magnesium Ethoxide (Mg(OEt)₂) or Lithium Hexamethyldisilazane (LHMDS) have been developed to bypass acidic conditions entirely, though the modified Pinner remains the most cost-effective scalable route.

Pathway B: Thioamide Formation (Thionation) Thioamides are the classic precursors for the Hantzsch thiazole synthesis. While Lawesson's reagent is a standard thionating agent, it often requires elevated temperatures (80–110 °C) that can degrade sensitive substrates. A highly efficient alternative utilizes an in situ reagent generated from Phosphorus decasulfide (P₄S₁₀) and Sodium sulfide (Na₂S), which rapidly converts nitriles to primary thioamides at room temperature .

Quantitative Comparison of Nitrile Activation Strategies

The following table summarizes the quantitative data and operational parameters for converting 1-Acetylpiperidine-3-carbonitrile into reactive intermediates.

Target IntermediateReagent SystemTypical Temp (°C)Reaction Time (h)Average Yield (%)Key Advantage
Amidine Anhydrous HCl(g) / EtOH, then NH₃0 to 2524–4860–75%Highly scalable; cost-effective reagents.
Amidine Mg(OEt)₂ / MeOH8012–2475–85%Avoids harsh acidic conditions; high chemoselectivity.
Thioamide Lawesson's Reagent / Toluene80–1104–1270–80%Broad functional group tolerance; standard protocol.
Thioamide P₄S₁₀ / Na₂S / THF20–251–385–95%Rapid reaction at room temperature; prevents degradation.

Experimental Protocols

As a self-validating system, every protocol below includes specific In-Process Controls (IPCs) to ensure the causality of the chemical transformation is verified before proceeding to the next step.

Protocol 1: Synthesis of 1-Acetylpiperidine-3-carboximidamide (Modified Pinner)

Causality & Design: The use of anhydrous HCl and a primary alcohol (ethanol) at 0 °C is critical. Higher temperatures or the use of secondary/tertiary alcohols promote carbocation formation, triggering the Ritter reaction and resulting in unwanted N-substituted amide byproducts.

Step-by-Step Methodology:

  • Imidate Formation: In a flame-dried, multi-neck flask under argon, dissolve 1-Acetylpiperidine-3-carbonitrile (1.0 equiv) in anhydrous ethanol (1.5 equiv) and anhydrous diethyl ether (0.5 M).

  • Acid Saturation: Cool the reaction mixture to exactly 0 °C using an ice-salt bath. Slowly bubble anhydrous HCl gas (passed through a concentrated H₂SO₄ drying trap) into the solution for 2 hours.

  • IPC 1 (Validation): Monitor via TLC (10% MeOH in DCM). The intermediate Pinner salt (imidium chloride) will appear at the baseline, indicating complete consumption of the starting nitrile.

  • Isolation: Seal the flask and stir at 0–4 °C for 12 hours. Remove the solvent under reduced pressure at room temperature to yield the crude imidate ester hydrochloride.

  • Ammonolysis: Dissolve the crude imidate in a saturated solution of ethanolic ammonia (5.0 equiv) at 0 °C. Allow the mixture to warm to room temperature and stir for 12 hours.

  • IPC 2 (Validation): Confirm product formation via IR Spectroscopy. Ensure the disappearance of the sharp C≡N stretch at ~2230 cm⁻¹ and the appearance of broad N-H stretches (3300–3400 cm⁻¹) and a C=N stretch (~1650 cm⁻¹).

  • Workup: Concentrate the mixture, neutralize with 1M NaOH, and extract with dichloromethane. Dry over Na₂SO₄ and concentrate to yield the amidine.

Protocol 2: Synthesis of 1-Acetylpiperidine-3-carbothioamide (Room-Temperature Thionation)

Causality & Design: Traditional thionation requires harsh reflux. By reacting P₄S₁₀ with Na₂S in THF, a highly reactive thionating species is generated in situ. This allows the conversion of the nitrile to the primary thioamide at ambient temperature, preserving the integrity of the N-acetylpiperidine ring.

Step-by-Step Methodology:

  • Reagent Generation: In a dry round-bottom flask under nitrogen, suspend Phosphorus pentasulfide (P₄S₁₀, 0.2 equiv) and anhydrous Sodium sulfide (Na₂S, 0.2 equiv) in anhydrous THF (0.3 M). Stir vigorously at 25 °C for 30 minutes until a homogenous reactive complex forms.

  • Substrate Addition: Add 1-Acetylpiperidine-3-carbonitrile (1.0 equiv) dropwise to the suspension.

  • Reaction: Stir the mixture at 20–25 °C for 2 hours.

  • IPC 1 (Validation): Monitor via TLC (50% EtOAc in Hexanes). The thioamide product is significantly more polar (lower Rf) than the starting nitrile.

  • IPC 2 (Validation): Confirm via IR Spectroscopy. Look for the complete disappearance of the C≡N stretch (~2230 cm⁻¹) and the emergence of a strong C=S stretch (~1100–1200 cm⁻¹).

  • Workup: Quench the reaction carefully with distilled water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Visualizing Synthetic Workflows

The following diagram maps the logical relationships and divergent synthetic pathways originating from the 1-Acetylpiperidine-3-carbonitrile scaffold.

G A 1-Acetylpiperidine-3-carbonitrile (Core Scaffold) B 1-Acetylpiperidine-3-carboximidamide (Amidine) A->B Pinner Reaction (HCl/EtOH, NH3) C 1-Acetylpiperidine-3-carbothioamide (Thioamide) A->C Thionation (P4S10 / Na2S) D 1-Acetyl-3-(aminomethyl)piperidine (Primary Amine) A->D Reduction (H2 / Pd-C) E Pyrimidines / Imidazoles (Bioactive Heterocycles) B->E Cyclocondensation (1,3-Dicarbonyls) F Thiazoles / Thiadiazoles (Bioactive Heterocycles) C->F Hantzsch Synthesis (alpha-Haloketones) G Amides / Ureas (Drug Conjugates) D->G Acylation / Coupling (Electrophiles)

Divergent synthetic pathways of 1-Acetylpiperidine-3-carbonitrile into bioactive heterocycles.

References

  • American Elements. "1-acetylpiperidine-3-carbonitrile | CAS 22977-35-1." American Elements Chemical Database. URL:[Link]

  • Chen, X., et al. "Magnesium Ethoxide Promoted Conversion of Nitriles to Amidines and Its Application in 5,6-Dihydroimidazobenzoxazepine Synthesis." Organic Letters, 2018, 20(10), 2921–2925. URL:[Link]

  • Gharun, S., et al. "Lithium Hexamethyldisilazane Transformation of Transiently Protected 4-Aza/Benzimidazole Nitriles to Amidines and their Dimethyl Sulfoxide Mediated Imidazole Ring Formation." Journal of Organic Chemistry, 2015. URL:[Link]

  • Brillon, D. "A New Thionation Reagent: Preparation of Primary Thioamides from Nitriles." Synthetic Communications, 1992, 22(9), 1397-1403. URL:[Link]

Method

Application Notes &amp; Protocols: Safe Handling and Storage of 1-Acetylpiperidine-3-carbonitrile

Introduction 1-Acetylpiperidine-3-carbonitrile is a heterocyclic organic compound featuring a piperidine ring functionalized with both an acetyl group and a carbonitrile (nitrile) group.[1] As a substituted piperidine, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Acetylpiperidine-3-carbonitrile is a heterocyclic organic compound featuring a piperidine ring functionalized with both an acetyl group and a carbonitrile (nitrile) group.[1] As a substituted piperidine, it belongs to a class of compounds that are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of pharmaceuticals and biologically active molecules targeting the central nervous system (CNS), cancer, and other diseases.[2][3][4] The unique arrangement of its functional groups—a hydrogen bond acceptor (nitrile), a polar amide, and a flexible saturated ring—makes it a valuable and versatile building block for drug discovery and development professionals.[1][5][6]

The inherent reactivity required for its role as a synthetic intermediate also presents specific challenges for its handling and storage.[1][7] Improper procedures can lead to degradation via hydrolysis, contamination from atmospheric moisture, and inaccurate experimental results, while also posing safety risks to laboratory personnel. This guide provides a comprehensive framework for the safe handling, storage, and quality control of 1-Acetylpiperidine-3-carbonitrile, designed to ensure both the chemical integrity of the compound and the safety of the researchers who work with it.

Section 1: Compound Profile and Hazard Summary

A foundational understanding of the compound's properties and associated hazards is essential for developing safe laboratory practices.

Table 1: Chemical and Physical Properties of 1-Acetylpiperidine-3-carbonitrile

Property Value Source(s)
CAS Number 22977-35-1 [8][9]
Molecular Formula C₈H₁₂N₂O [9][10]
Molecular Weight 152.19 g/mol [9]
Appearance White to light yellow or brown solid
Stability Generally stable under standard conditions; may decompose with extreme heat or in strong acidic/basic conditions.[1] [1]

| Key Functional Groups | N-acetyl, Nitrile, Piperidine Ring |[1] |

Table 2: GHS Hazard Classification and Statements

Hazard Class GHS Pictogram Signal Word Hazard Code(s) & Statement(s) Source(s)
Acute Toxicity GHS07 (Exclamation Mark) Warning H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled. [8]
Skin Irritation GHS07 (Exclamation Mark) Warning H315: Causes skin irritation. [8]
Eye Irritation GHS07 (Exclamation Mark) Warning H319: Causes serious eye irritation. [8]

| STOT (Single Exposure) | GHS07 (Exclamation Mark) | Warning | H336: May cause respiratory irritation, drowsiness, or dizziness. |[8] |

Expert Analysis of Hazards:

The combination of acute toxicity across multiple exposure routes (oral, dermal, inhalation) and irritant properties underscores the necessity of robust safety measures.[8] The primary risk is unintended exposure through skin contact or inhalation of airborne powder. Therefore, all handling operations must be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) is mandatory at all times.[11][12]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls with appropriate PPE, is critical for minimizing exposure risk.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 1-Acetylpiperidine-3-carbonitrile solid, including weighing, aliquoting, and preparing solutions, must be performed inside a properly functioning chemical fume hood.[11][12] This is the primary defense against inhaling dust or vapors.

  • Safety Showers & Eyewash Stations: Ensure that a safety shower and eyewash station are unobstructed and readily accessible in the immediate vicinity of the workstation.[11]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile gloves (minimum 5-mil thickness) for splash protection.[13][14] It is crucial to remember that disposable nitrile gloves provide limited chemical resistance and are intended for brief contact only.[13][14] If direct contact occurs, remove and discard the gloves immediately and wash hands thoroughly.[13][14] Never reuse disposable gloves.[13]

  • Eye Protection: Chemical safety goggles are required to protect against splashes and airborne particles.[11][15]

  • Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear are mandatory.[15]

PPE_Workflow start_node Start: Prepare for Handling A Verify Fume Hood is Operational start_node->A Enter Lab process_node process_node check_node check_node end_node Ready for Safe Handling B Don Lab Coat, Long Pants, Closed Shoes A->B C Wear Chemical Safety Goggles B->C D Inspect Nitrile Gloves for Defects C->D E Don Gloves D->E F Are all PPE items correctly worn? E->F F->end_node Yes F->B No, Adjust

Figure 1. Workflow for Personal Safety Preparation.

Section 3: Protocols for Safe Handling and Use

Adherence to standardized protocols is essential for both safety and experimental reproducibility. The compound's hygroscopic nature is a primary concern during handling.[16][17]

Protocol 3.1: Weighing and Dispensing Solid Compound

Causality: This protocol is designed to minimize exposure of the hygroscopic solid to atmospheric moisture, which can cause clumping and degradation.[18]

  • Preparation: Place a clean, dry weighing vessel, spatula, and the sealed primary container of 1-Acetylpiperidine-3-carbonitrile inside the chemical fume hood.

  • Tare Balance: Place the weighing vessel on an analytical balance located within the hood (if available) or as close as practical, and tare the weight.

  • Dispense Quickly: Briefly open the primary container and, working swiftly and carefully, transfer the desired amount of solid to the weighing vessel. Avoid generating dust.

  • Seal Immediately: Securely close the primary container immediately after dispensing. Sealing the cap with parafilm can provide an additional barrier against moisture ingress during short-term storage.[19]

  • Record Weight: Record the final weight.

  • Proceed to Solubilization: Immediately proceed with solution preparation to minimize the weighed solid's exposure time to the atmosphere.

Protocol 3.2: Preparation of Stock Solutions

Causality: The use of anhydrous solvents is critical to prevent hydrolysis of the nitrile or acetyl functional groups, which would compromise compound purity and lead to inaccurate concentration calculations.[7][18]

  • Select Solvent: Choose a suitable anhydrous aprotic solvent (e.g., anhydrous acetonitrile, DMSO, or dichloromethane) in which the compound is soluble.

  • Transfer Solid: Carefully transfer the pre-weighed solid from Protocol 3.1 into an appropriately sized volumetric flask.

  • Initial Solubilization: Add a small volume of the anhydrous solvent to dissolve the solid, swirling gently. Sonication may be used if necessary.

  • Dilute to Volume: Once fully dissolved, carefully add the anhydrous solvent to the calibration mark of the volumetric flask.

  • Mix Thoroughly: Stopper the flask and mix thoroughly by inversion to ensure a homogenous solution.

  • Storage: Transfer the stock solution to a clean, dry storage vial, preferably with a PTFE-lined cap. Purge the headspace with an inert gas (e.g., argon or nitrogen) before sealing. Store as recommended in Section 4.

Section 4: Guidelines for Optimal Storage

Proper storage is the most critical factor in maintaining the long-term stability and purity of 1-Acetylpiperidine-3-carbonitrile. The primary goals are to protect it from moisture, heat, and incompatible chemicals.[11][20]

Core Storage Principles
  • Container: Always store the compound in its original, tightly sealed container. Opened containers must be carefully resealed to prevent leakage and atmospheric contamination.

  • Environment: Store in a cool, dry, and well-ventilated area designated for chemical storage.[11][20][21]

  • Incompatibilities: Segregate from strong acids, strong bases, and strong oxidizing agents to prevent chemical decomposition.[1]

Moisture Protection Strategy

Given its likely hygroscopic nature, a multi-tiered approach to moisture protection is recommended.

Storage_Decision_Tree question question action action final final start Compound Received (Unopened Container) q1 For Immediate Use? start->q1 q2 Long-Term Storage (> 1 month)? q1->q2 No use_now Proceed to Handling Protocol (Sec. 3) q1->use_now Yes short_term Store in Original Container inside a Desiccator q2->short_term No (Short-Term) long_term_prep Aliquot into smaller vials under inert atmosphere (e.g., Glovebox) q2->long_term_prep Yes short_term->final Ready for future use long_term_store Store Aliquots in Desiccator at Room Temperature long_term_prep->long_term_store long_term_store->final Ready for future use

Figure 2. Storage Protocol Decision Tree.

Table 3: Summary of Recommended Storage Conditions

Duration Condition Rationale
Short-Term (< 1 month) Tightly sealed original container inside a cabinet with desiccant pouches. Protects from ambient humidity during routine access.[16][19]
Long-Term (> 1 month) Aliquoted into smaller, single-use vials under an inert atmosphere (argon or nitrogen). Vials are then stored in a desiccator. Minimizes repeated exposure of the bulk material to air and moisture, preserving the integrity of the entire batch.[18]

| Stock Solutions | Tightly sealed vial with PTFE-lined cap, headspace purged with inert gas. Store at 2-8°C, protected from light. | Low temperature slows potential degradation, and the inert atmosphere prevents reaction with air/moisture. |

Section 5: Stability Assessment and Quality Control

For research requiring high purity, particularly in drug development, it is crucial to verify the integrity of the compound, especially if improper storage is suspected.

Protocol 5.1: Purity Verification by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC analysis provides quantitative data on the purity of the compound and can reveal the presence of degradation products.

  • System Preparation: Use a C18 reverse-phase column with a mobile phase appropriate for separating polar to semi-polar compounds (e.g., a gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid).

  • Sample Preparation: Prepare a dilute solution of 1-Acetylpiperidine-3-carbonitrile (~1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.

  • Analysis: Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector (a wavelength scan may be needed to find the optimal absorbance, likely in the 200-220 nm range for the amide chromophore).

  • Data Interpretation: A pure sample should exhibit a single major peak. The presence of additional peaks may indicate impurities or degradation products (e.g., the hydrolyzed carboxylic acid). Purity can be calculated based on the relative peak area.

Protocol 5.2: Water Content Analysis by Karl Fischer Titration

Causality: This is the gold-standard method for accurately quantifying water content in a solid sample, directly assessing the impact of moisture exposure.[17]

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions.

  • Sample Preparation: In a low-humidity environment (e.g., a glovebox), accurately weigh a sample of the solid compound.

  • Titration: Introduce the sample into the titration vessel. The instrument will automatically titrate the sample with KF reagent until all water has reacted.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or parts-per-million (ppm). For high-purity applications, water content should be minimal (<0.1%).

Section 6: Emergency Procedures

Spill Management

Causality: This protocol is designed to safely contain and clean up a solid spill while preventing dust generation and personnel exposure.

Spill_Response start_node Spill Occurs! A Alert personnel in the area Evacuate if necessary start_node->A action_node action_node decision_node decision_node end_node Area is Safe B Ensure full PPE is worn (Gloves, Goggles, Lab Coat) A->B C Cover spill with absorbent pads to prevent aerosolization B->C D Carefully sweep or scoop solid into a labeled waste container (AVOID RAISING DUST) C->D E Decontaminate spill area with soap and water D->E F Place all contaminated materials (pads, gloves) in sealed waste bag E->F G Dispose of waste through EH&S protocols F->G G->end_node

Figure 3. Spill Response Workflow for Solid 1-Acetylpiperidine-3-carbonitrile.
First Aid Measures

These are summary guidelines. Always consult the full Safety Data Sheet (SDS) and seek immediate medical attention in case of significant exposure.[11][21]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11][21]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention.[11][21]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][21]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][21]

References

  • 1-acetylpiperidine-3-carbonitrile — Chemical Substance Information. NextSDS. [Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • How To: Store Reagents. University of Rochester, Department of Chemistry. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania EHRS. [Link]

  • Analytical Methods. Japan International Cooperation Agency. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Princeton University. [Link]

  • 1-acetylpiperidine-3-carbonitrile (C8H12N2O). PubChemLite. [Link]

  • 1-Acetylpiperidine | C7H13NO | CID 12058. PubChem, NIH. [Link]

  • Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group. [Link]

  • Guide to Safety in Chemical Laboratories. DISAT Department of Applied Science and Technology. [Link]

  • Cas 618-42-8,1-ACETYLPIPERIDINE. LookChem. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • US Patent US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed, NIH. [Link]

  • 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255. PubChem, NIH. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Thermal Stability Indicators. ioKinetic. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Acetylpiperidine-3-carbonitrile Synthesis

Welcome to the Technical Support Center for the synthesis of 1-Acetylpiperidine-3-carbonitrile . This guide is designed for researchers, application scientists, and drug development professionals experiencing yield bottl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Acetylpiperidine-3-carbonitrile . This guide is designed for researchers, application scientists, and drug development professionals experiencing yield bottlenecks, purity issues, or scalability challenges during the N-acetylation of piperidine-3-carbonitrile.

By synthesizing field-proven mechanistic insights and authoritative literature, this center provides self-validating protocols and troubleshooting workflows to ensure quantitative yields and high E-factor sustainability.

System Workflows & Pathways

Understanding the mechanistic pathway is critical to diagnosing yield loss. The diagram below illustrates the desired N-acetylation pathway versus the primary side-reaction (nitrile hydrolysis) that occurs under suboptimal conditions.

ReactionPathway SM Piperidine-3-carbonitrile (Starting Material) Intermediate N-Acetylation Intermediate SM->Intermediate Acyl Transfer Reagent Acetic Anhydride + Base (DIPEA) Reagent->Intermediate Product 1-Acetylpiperidine-3-carbonitrile (Target Product) Intermediate->Product Optimal Conditions (Dry, Mild) SideProduct Piperidine-3-carboxamide (Hydrolysis Side Product) Intermediate->SideProduct Excess Heat / H2O (Harsh Workup)

Reaction pathway of piperidine-3-carbonitrile acetylation and potential hydrolysis side reactions.

Expert Q&A: Troubleshooting Yield & Purity

Q1: Why is my yield of 1-acetylpiperidine-3-carbonitrile consistently below 70% despite full consumption of the starting material? Causality & Diagnosis: If the starting material is fully consumed but the yield is low, the product is likely degrading during the workup phase. The nitrile group (-C≡N) is highly sensitive to hydration. When excess acetic anhydride is quenched directly with water or aqueous base, the reaction is violently exothermic. The combination of localized heat, water, and basic/acidic conditions hydrolyzes the nitrile into piperidine-3-carboxamide or fully to the carboxylic acid. Solution: Modify the quenching step. Instead of a direct aqueous quench, add a mild nucleophile like methanol (2.0 eq) at 0 °C to consume excess acetic anhydride endothermically. Follow this with a cold, mild basic wash (e.g., saturated NaHCO₃) to neutralize the resulting acetic acid without degrading the nitrile[1].

Q2: I observe unreacted piperidine-3-carbonitrile even after 24 hours. How can I drive the N-acetylation to completion? Causality & Diagnosis: Piperidine-3-carbonitrile is a secondary amine. While piperidine itself is highly nucleophilic, the electron-withdrawing cyano group exerts an inductive effect (-I) that slightly reduces the electron density on the nitrogen. Additionally, secondary amines experience steric hindrance during the formation of the tetrahedral intermediate. Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP reacts with acetic anhydride to form a highly reactive N-acylpyridinium intermediate, which is far more susceptible to nucleophilic attack by the hindered amine. Alternatively, adopting a continuous-flow chemistry approach provides superior heat and mass transfer, driving the reaction to quantitative yields[2].

Q3: How can I improve the sustainability and scalability of this synthesis while avoiding the genotoxicity of acetyl chloride? Causality & Diagnosis: Standard acetylating agents like acetyl chloride are genotoxic irritants, and acetic anhydride generates stoichiometric acetic acid waste, complicating purification and lowering the E-factor of the process[2]. Solution: Two advanced methodologies exist:

  • Continuous Flow with Acetonitrile: Acetonitrile can act as both the solvent and the acetylating agent when passed through a basic Al₂O₃ catalyst bed at 200 °C and 50 bar. This eliminates hazardous carboxylic acid derivatives entirely[2].

  • Solvent-Free Stoichiometric Acetylation: Using exactly 1.0 equivalent of acetic anhydride activated by 1% vanadyl sulfate (VOSO₄) allows for a solvent-free reaction that minimizes waste and avoids harsh aqueous workups[3].

Quantitative Data: Yield Comparison

The following table summarizes the quantitative impact of different reaction parameters on the final yield of 1-acetylpiperidine-3-carbonitrile.

MethodReagentsCatalystConditionsYield (%)Causality / Advantage
Standard Batch Ac₂O, DIPEA, DCMNone25 °C, 16 h~75-80%Standard baseline; prone to incomplete conversion due to inductive deactivation by the cyano group[1].
Optimized Batch Ac₂O, TEA, DCMDMAP (0.1 eq)25 °C, 4 h~88-92%DMAP forms highly reactive N-acylpyridinium, overcoming steric/electronic hindrance.
Continuous Flow AcetonitrileAl₂O₃200 °C, 50 bar, 27 min>95%Excellent mass/heat transfer; eliminates Ac₂O, preventing hydrolysis side-reactions[2].
Solvent-Free Ac₂O (1.0 eq)VOSO₄ (1%)25 °C, 24 h~80%High atom economy; minimizes aqueous workup degradation[3].

Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Optimized Batch N-Acetylation (DMAP-Catalyzed)

Best for standard laboratory-scale synthesis.

  • Preparation: Dissolve 1.0 eq of piperidine-3-carbonitrile in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration under an inert nitrogen atmosphere.

  • Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Stir for 5 minutes at 0 °C[1].

  • Acylation: Dropwise add 1.2 eq of acetic anhydride while strictly maintaining the temperature at 0 °C to control the exothermic reaction and protect the nitrile group.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours.

    • Validation Checkpoint 1 (In-Process): Perform TLC (Hexanes:EtOAc 1:1). The reaction is complete when the baseline amine spot disappears and a new, higher Rf​ spot (UV inactive, stains with KMnO₄) appears.

  • Quenching: Cool the reaction to 0 °C and slowly add methanol (2.0 eq) to quench excess acetic anhydride endothermically. Stir for 15 minutes.

  • Workup: Wash the organic layer sequentially with ice-cold saturated aqueous NaHCO₃ (2x), 1M HCl (1x, to remove unreacted amine/pyridine), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-acetylpiperidine-3-carbonitrile.

    • Validation Checkpoint 2 (Post-Process): Confirm product identity via LC-MS. The expected mass is [M+H]+=153.1 m/z[4].

Protocol B: Continuous-Flow Acetylation (Green Chemistry Approach)

Best for scalable, high-purity, and sustainable synthesis.

  • System Setup: Utilize a continuous-flow reactor equipped with a heatable column. Pack the column tightly with basic Alumina (Al₂O₃) catalyst[2].

  • Solution Preparation: Dissolve piperidine-3-carbonitrile in pure acetonitrile. In this system, acetonitrile acts as both the solvent and the acetylating agent[2].

  • Flow Parameters: Set the system pressure to 50 bar using a back-pressure regulator. Heat the catalyst column to 200 °C.

    • Validation Checkpoint 1 (In-Process): Monitor system pressure strictly. Pressure drops indicate channeling in the catalyst bed, which will lead to incomplete conversion.

  • Execution: Pump the reaction mixture through the column at a flow rate of 0.1 mL/min (residence time approx. 27 minutes)[2].

  • Collection & Isolation: Collect the effluent, cool to room temperature, and evaporate the acetonitrile under reduced pressure.

    • Validation Checkpoint 2 (Post-Process): Weigh the crude product immediately. Because no aqueous workup is required, the mass should reflect a quantitative yield (>95%).

Troubleshooting Decision Matrix

Use the following logic tree to rapidly diagnose and resolve issues during your synthesis runs.

Troubleshooting Start Low Yield of 1-Acetylpiperidine-3-carbonitrile? CheckSM Is Starting Material Fully Consumed? Start->CheckSM YesSM Yes CheckSM->YesSM NoSM No CheckSM->NoSM CheckSide Check for Nitrile Hydrolysis (Amide/Acid formation) YesSM->CheckSide CheckCat Add DMAP or Switch to Continuous Flow NoSM->CheckCat Steric hindrance / Low reactivity FixWorkup Use Mild Aqueous Quench (Ice-cold NaHCO3) CheckSide->FixWorkup Side products present Success Yield Optimized (>90%) CheckCat->Success FixWorkup->Success

Troubleshooting workflow for optimizing 1-acetylpiperidine-3-carbonitrile synthesis yields.

References

  • PubChemLite. "1-acetylpiperidine-3-carbonitrile (C8H12N2O)". Université du Luxembourg.4

  • Fülöp et al. "N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives". Molecules / PMC. 2

  • "A Stoichiometric Solvent-Free Protocol for Acetylation Reactions". Frontiers in Chemistry. 3

  • "WO2020210508A1 - 3-substituted piperidine compounds for cbl-b inhibition". Google Patents. 1

Sources

Optimization

Preventing hydrolysis of 1-Acetylpiperidine-3-carbonitrile during long-term storage

Troubleshooting & Long-Term Storage Guide for Preventing Hydrolysis Welcome to the Technical Support Center for handling 1-Acetylpiperidine-3-carbonitrile . This compound is a critical building block in drug development,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting & Long-Term Storage Guide for Preventing Hydrolysis

Welcome to the Technical Support Center for handling 1-Acetylpiperidine-3-carbonitrile . This compound is a critical building block in drug development, but it possesses a dual vulnerability: both its carbonitrile (nitrile) and N-acetyl (tertiary amide) functional groups are highly susceptible to hydrolysis over long-term storage.

This guide provides researchers with mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure absolute structural integrity during storage.

Part 1: Mechanistic Causality (The "Why")

To prevent degradation, you must understand the specific chemical pathways that destroy your sample. 1-Acetylpiperidine-3-carbonitrile undergoes two distinct hydrolytic degradation pathways when exposed to moisture, both of which are exponentially accelerated by trace acidic or basic impurities.

  • Nitrile Hydrolysis Pathway: The carbon atom of the nitrile group (-C≡N) is highly electrophilic. When exposed to water, it undergoes nucleophilic attack. Under acidic conditions, protonation of the nitrogen enhances this electrophilicity; under basic conditions, the strongly nucleophilic hydroxide anion (OH⁻) attacks directly. This forms an imidic acid tautomer that quickly converts into a primary amide (1-acetylpiperidine-3-carboxamide). With prolonged exposure, this amide further hydrolyzes into a carboxylic acid [1].

  • Amide (N-Acetyl) Cleavage Pathway: The tertiary amide bond connecting the acetyl group to the piperidine ring is generally stabilized by resonance. However, continuous exposure to moisture and catalytic protons/hydroxides will force a nucleophilic acyl substitution. This cleaves the molecule, yielding piperidine-3-carbonitrile and acetic acid [2].

Degradation Pathway Visualization

degradation A 1-Acetylpiperidine-3-carbonitrile (Intact Molecule) H2O Moisture (H2O) + Acid/Base Catalyst A->H2O B 1-Acetylpiperidine-3-carboxamide (Primary Amide) H2O->B Nitrile Hydrolysis (Step 1) D Piperidine-3-carbonitrile + Acetic Acid H2O->D N-Acetyl Hydrolysis (Amide Cleavage) C 1-Acetylpiperidine-3-carboxylic acid + Ammonia B->C Nitrile Hydrolysis (Step 2)

Degradation pathways of 1-Acetylpiperidine-3-carbonitrile via nitrile and amide hydrolysis.

Part 2: Troubleshooting & FAQs

Q1: My NMR shows the disappearance of the nitrile peak (~2200 cm⁻¹ in IR) and the appearance of a broad -OH peak. What happened? A1: Your sample has undergone complete nitrile hydrolysis. The nitrile group converted first to an amide, and subsequently to 1-acetylpiperidine-3-carboxylic acid [3]. This indicates severe moisture contamination. Because uncatalyzed water reacts negligibly slow with nitriles, this also implies your storage environment or the sample itself contains trace acidic or basic impurities acting as catalysts.

Q2: I opened an old batch and it smells strongly of vinegar. Is it safe to use? A2: No. The vinegar odor is a direct indicator of acetic acid release, which is the byproduct of N-acetyl (amide) hydrolysis [2]. The remaining bulk is now contaminated with piperidine-3-carbonitrile. You must discard or repurify this batch.

Q3: Can I use standard indicating silica gel to keep the bulk powder dry? A3: We strongly advise against it. Standard indicating silica gel often contains cobalt(II) chloride. Over time, trace metal dust can migrate into your sample, act as a Lewis acid, and catalyze the exact hydrolysis you are trying to prevent. Use neutral, non-indicating 3Å molecular sieves instead.

Part 3: Quantitative Risk Factors

The following table summarizes the kinetic variables that dictate the hydrolysis rate of 1-Acetylpiperidine-3-carbonitrile.

ParameterConditionRelative Hydrolysis RateCausality / Mechanism
Temperature +20°C (Ambient)1.0x (Baseline)Standard thermal energy permits activation barrier crossing.
Temperature -20°C (Freezer)~0.06xArrhenius kinetic suppression; drastically lowers molecular collision energy.
Moisture Ambient (50% RH)HighProvides the abundant nucleophile (H₂O) required for substitution.
Moisture Anhydrous (<1% RH)Near ZeroComplete elimination of the necessary reactant halts both pathways.
pH pH 7.0 (Neutral)Very SlowUncatalyzed water attack on nitriles/amides is thermodynamically negligible.
pH pH < 3 or > 10Extremely FastAcid/Base catalyzed activation of the C≡N and C=O electrophilic centers.

Part 4: Self-Validating Storage Protocol

To guarantee the integrity of 1-Acetylpiperidine-3-carbonitrile, do not simply place the bottle in a freezer. Follow this self-validating, step-by-step methodology.

Step 1: High-Vacuum Drying

  • Action: Transfer the bulk compound into a lyophilization flask and dry under high vacuum (≤ 0.1 mbar) for 12–24 hours.

  • Causality: This removes any ambient moisture absorbed during shipping or initial synthesis before it can react.

Step 2: Aliquoting

  • Action: Divide the bulk into single-use aliquots (e.g., 100 mg - 500 mg) in amber glass vials.

  • Causality: Repeatedly opening a cold, bulk container introduces atmospheric moisture, which condenses instantly on the cold powder. Aliquoting ensures the bulk supply is never exposed to freeze-thaw condensation.

Step 3: Inert Gas Purging

  • Action: Purge each vial with dry Argon gas for 10 seconds before capping.

  • Causality: Argon is heavier than Nitrogen and effectively displaces both oxygen and atmospheric moisture, creating a protective blanket over the compound.

Step 4: Hermetic Sealing & Self-Validation

  • Action: Seal the vials with PTFE-lined caps and wrap the junction with Parafilm. Place the vials inside a secondary vacuum-sealed Mylar bag containing fresh 3Å molecular sieves AND a Cobalt-free Humidity Indicator Card (HIC).

  • Causality & Validation: The PTFE liner prevents chemical degradation of the seal. The HIC creates a self-validating system: before opening an aliquot, the researcher checks the card. If the card reads <10% humidity, the protocol was successful, and the compound is safe to use.

Step 5: Kinetic Suppression

  • Action: Store the sealed secondary containers in a dedicated -20°C freezer.

Storage Workflow Visualization

workflow S1 1. Vacuum Drying (Remove H2O) S2 2. Aliquoting (Prevent repeat exposure) S1->S2 S3 3. Argon Purge (Displace O2/H2O) S2->S3 S4 4. PTFE Seal + Desiccant (Exclude moisture) S3->S4 S5 5. Store at -20°C (Kinetic suppression) S4->S5

Self-validating, step-by-step workflow for the long-term anhydrous storage of sensitive nitriles.

References

  • Chemistry of Nitriles LibreTexts Chemistry[Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism Chemistry Steps[Link]

  • Acidic Hydrolysis of Nitriles To Amides Master Organic Chemistry[Link]

Troubleshooting

Technical Support Center: Resolving Solubility Challenges with 1-Acetylpiperidine-3-carbonitrile

Welcome to the technical support guide for 1-Acetylpiperidine-3-carbonitrile (CAS No. 22977-35-1).[1][2] This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-Acetylpiperidine-3-carbonitrile (CAS No. 22977-35-1).[1][2] This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility issues encountered when working with this compound in aqueous media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them, enabling you to make informed decisions in your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter. The solutions are presented in a question-and-answer format, providing step-by-step guidance.

Q1: My 1-Acetylpiperidine-3-carbonitrile is not dissolving in my aqueous buffer. What are the initial steps I should take?

A1: A systematic approach is crucial when encountering solubility issues. Start with small-scale tests to conserve your compound.

Causality: 1-Acetylpiperidine-3-carbonitrile possesses a molecular structure with conflicting solubility characteristics. The piperidine ring is hydrophobic, while the acetyl and nitrile groups add some polarity.[3] However, without a readily ionizable group at neutral pH, its aqueous solubility is expected to be limited. Initial steps should focus on verifying compound quality and exploring fundamental solubilization strategies.

Recommended Initial Workflow:

  • Verify Compound Purity: Impurities can significantly alter the solubility profile of a compound.[4] Ensure you are using a high-purity batch of 1-Acetylpiperidine-3-carbonitrile.

  • Start Small: Conduct your initial solubility tests on a small scale (e.g., 1-5 mg) to conserve material.

  • Systematic Solvent Screening: Before attempting complex formulations, test the solubility in a small range of solvents. This includes your target aqueous buffer and a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[4] This will help in determining if a stock solution approach is viable.

  • Mechanical Agitation: Ensure you are providing adequate mixing. Use a vortex mixer for several minutes and allow the suspension to sit to observe if dissolution occurs. Gentle warming can be attempted, but with caution, as the compound may precipitate upon cooling to ambient temperature.[5]

Q2: How does pH affect the solubility of 1-Acetylpiperidine-3-carbonitrile, and how can I leverage this?

A2: The piperidine nitrogen in the molecule is basic, making its solubility pH-dependent.

Causality: The nitrogen atom in the piperidine ring has a pKa of approximately 11.22 when protonated.[4] At a pH below this pKa, the nitrogen will be protonated, forming a positively charged piperidinium salt. This salt form is generally much more soluble in aqueous solutions than the neutral, free base form.[4][5] Therefore, acidification of the aqueous medium is a primary strategy to enhance solubility.

Experimental Protocol: pH-Solubility Screening

  • Prepare a Range of Buffers: Prepare a series of buffers with pH values ranging from acidic to neutral (e.g., pH 2, 4, 6, and 7.4). Use buffers appropriate for your experimental system (e.g., citrate for lower pH, phosphate for neutral pH).

  • Dispense Compound: Add a pre-weighed amount of 1-Acetylpiperidine-3-carbonitrile to separate vials.

  • Add Buffers: Add a known volume of each buffer to the respective vials to achieve the target concentration.

  • Equilibrate: Agitate the vials (e.g., on a shaker or rotator) at a controlled temperature for a set period (e.g., 2-24 hours) to allow them to reach equilibrium.

  • Observe and Quantify: Visually inspect for undissolved material. For quantitative analysis, centrifuge the samples, and measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC.

Expected Outcome: You should observe a significant increase in solubility at lower pH values.

Caution: Be mindful of the pH stability of your compound. The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, which could convert it to a carboxylic acid or an amide.[6][7] Always confirm the integrity of your compound after pH adjustment, especially if heating is also applied.

Q3: What are the recommended co-solvents for dissolving 1-Acetylpiperidine-3-carbonitrile in aqueous media?

A3: Water-miscible organic co-solvents are highly effective for dissolving compounds with poor aqueous solubility.

Causality: Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy barrier for solvating a hydrophobic molecule.[8] For many pharmaceutical compounds, creating a concentrated stock solution in a powerful organic solvent and then diluting it into the aqueous buffer is a standard and effective practice.[4]

Recommended Co-solvents:

Co-solventProperties & Use CasesTypical Starting Concentration in Stock
DMSO (Dimethyl Sulfoxide)A powerful, polar aprotic solvent. Excellent for creating high-concentration stock solutions. Generally well-tolerated in low concentrations in biological assays.[4]10-50 mM
Ethanol A polar protic solvent. Often used in formulations for in vivo studies. Less toxic than DMSO but may be a less powerful solvent.[5]10-50 mM
PEG 400 (Polyethylene Glycol 400)A non-toxic, viscous liquid commonly used in pharmaceutical formulations to improve solubility.[4][5]10-50 mM

Experimental Protocol: Stock Solution Preparation

  • Select a Co-solvent: Start with DMSO due to its strong solubilizing power.

  • Weigh Compound: Accurately weigh a specific amount of 1-Acetylpiperidine-3-carbonitrile into a suitable vial.

  • Add Co-solvent: Add the calculated volume of DMSO to achieve a high-concentration stock (e.g., 20 mM). Use a vortex mixer and gentle warming if necessary to fully dissolve the compound.

  • Dilute into Aqueous Buffer: Perform a serial dilution of your stock solution into your final aqueous buffer to achieve the desired working concentration. Add the stock solution to the buffer (not the other way around) while vortexing to ensure rapid mixing and prevent precipitation.

Q4: My compound dissolves in the co-solvent but precipitates upon dilution into my aqueous buffer. How can I prevent this?

A4: This is a common issue that occurs when the final concentration exceeds the thermodynamic solubility limit in the mixed solvent system.

Causality: While a compound may be highly soluble in 100% DMSO, its solubility will decrease dramatically as the percentage of water increases. When you dilute the stock solution, the local concentration at the point of addition can momentarily be very high, causing the compound to crash out of solution before it can be adequately dispersed.

Troubleshooting Workflow for Precipitation:

A Precipitation upon dilution B Is the final co-solvent concentration <5%? A->B C Increase co-solvent percentage in final buffer (e.g., to 10%) B->C No D Is the final compound concentration too high? B->D Yes C->D E Lower the final working concentration D->E Yes F Add a surfactant (e.g., Tween® 80 at 0.1-0.5%) D->F No G Solution Stable E->G F->G

Caption: Workflow for addressing precipitation issues.

Mitigation Strategies:

  • Reduce Final Concentration: The simplest solution is to lower the final working concentration of your compound.

  • Increase Co-solvent Percentage: The final concentration of the co-solvent in your aqueous medium can be critical. While many cell-based assays can tolerate up to 1% DMSO, you may need to increase this if solubility is a major issue. Always run a vehicle control to account for any effects of the co-solvent itself.

  • Use Surfactants: Surfactants like Tween® 80 or Pluronic® F-68 can help to stabilize the compound in solution by forming micelles.[5][9] They are often used in combination with co-solvents.

  • Method of Addition: Add the stock solution dropwise into the vigorously stirring aqueous buffer. This helps to disperse the compound quickly and avoid localized high concentrations.

Q5: Are there any advanced techniques to improve the solubility of 1-Acetylpiperidine-3-carbonitrile?

A5: Yes, for more challenging applications, formulation technologies like cyclodextrins can be employed.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts of the guest molecule and presenting a more hydrophilic complex to the aqueous environment.[8] Studies on other piperidine derivatives have shown this to be an effective strategy.[4][10][11]

Considerations:

  • Complexation Stoichiometry: The ratio of cyclodextrin to your compound needs to be optimized.

  • Type of Cyclodextrin: Different cyclodextrins (α, β, γ) and their derivatives (e.g., HP-β-CD) have different cavity sizes and properties.

  • Preparation Method: Methods like kneading, co-evaporation, or freeze-drying are used to form the inclusion complexes.

This is an advanced strategy and typically requires significant formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 1-Acetylpiperidine-3-carbonitrile?

While specific experimental data is not widely published, based on its chemical structure (a hydrophobic core with non-ionizable polar groups), 1-Acetylpiperidine-3-carbonitrile is predicted to have low intrinsic solubility in neutral aqueous media.

Q2: What are the key chemical features of 1-Acetylpiperidine-3-carbonitrile that influence its solubility?

cluster_0 1-Acetylpiperidine-3-carbonitrile cluster_1 Solubility Influence A Piperidine Ring D Hydrophobic (Decreases Aqueous Solubility) A->D B Acetyl Group E Polar, H-bond acceptor (Increases Polarity) B->E C Nitrile Group F Polar (Increases Polarity) C->F

Caption: Key molecular features influencing solubility.

Q3: Can I heat the solution to aid dissolution?

Heating can temporarily increase solubility and the rate of dissolution.[5] However, this can lead to the formation of a supersaturated solution that may precipitate upon cooling to room or experimental temperature. Furthermore, excessive heat can cause chemical degradation of the compound.[5] Gentle warming (e.g., to 37°C) is generally acceptable, but stability should be confirmed.

Q4: What safety precautions should I take when handling 1-Acetylpiperidine-3-carbonitrile?

According to available safety information, 1-Acetylpiperidine-3-carbonitrile is classified as an irritant and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Always handle this compound in a well-ventilated area, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Consult the Safety Data Sheet (SDS) for comprehensive safety information.[13]

References

  • NextSDS. (n.d.). 1-acetylpiperidine-3-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • Yoo, S. D., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Acetylpiperidine. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-acetylpiperidine-3-carbonitrile (C8H12N2O). Retrieved from [Link]

  • Fijałek, Z., et al. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. Retrieved from [Link]

  • Yoo, S. D., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. Retrieved from [Link]

  • Schellinger, A. P., & Carr, P. W. (2014, August 22). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • Ahlheim, M., et al. (2003). Acetylation and Silylation of Piperidine Solubilized Sporopollenin from Pollen of Typha angustifolia L. Verlag der Zeitschrift für Naturforschung. Retrieved from [Link]

  • Ahlheim, M., et al. (2003). Acetylation and silylation of piperidine solubilized sporopollenin from pollen of Typha angustifolia L. PubMed. Retrieved from [Link]

  • Schellinger, A. P., & Carr, P. W. (2004, June 6). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperidine, 1-acetyl- (CAS 618-42-8). Retrieved from [Link]

  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • International Research Journal of Engineering and Applied Sciences. (2023, July 15). Effects of water-soluble organic co-solvents on the metabolic kinetics of drugs in rat liver microsomes. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, February 17). Nitrile hydrolysis methods to get carboxylic acids. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine, 1-acetyl-. NIST WebBook. Retrieved from [Link]

  • ACS Publications. (2003, February 8). Organometallic Chemistry in Aqueous Solution. Hydration of Nitriles to Amides Catalyzed by a Water-Soluble Molybdocene, (MeCp)2Mo(OH)(H2O)+. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 1-Acetylpiperidine-3-carbonitrile Functionalization

Welcome to the Technical Support Center for 1-Acetylpiperidine-3-carbonitrile (CAS: 22977-35-1). This versatile heterocyclic building block is highly valued in medicinal chemistry, but its functionalization is often comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Acetylpiperidine-3-carbonitrile (CAS: 22977-35-1). This versatile heterocyclic building block is highly valued in medicinal chemistry, but its functionalization is often complicated by competing side reactions. The electron-withdrawing nature of both the nitrile and the N-acetyl group creates a delicate electronic environment.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high chemoselectivity during C3-alkylation and nitrile reduction workflows.

Module 1: C3 (Alpha) Alkylation Troubleshooting

Q: When attempting to alkylate the C3 position (alpha to the nitrile), I am observing significant amounts of dialkylated byproducts and cleaved acetyl groups. How can I improve mono-alkylation selectivity?

A: The core issue stems from the choice of base and temperature. Using a weaker base such as hydroxide or an alkoxide leaves the possibility of multiple alkylations occurring because the equilibrium between the enolate and the unreacted starting material allows the mono-alkylated product to be deprotonated again[1]. Furthermore, nucleophilic bases (like NaOEt or NaOH) will readily attack the electrophilic carbonyl carbon of the N-acetyl group, leading to unwanted deacetylation.

To prevent this, you must bypass thermodynamic equilibration by using a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) or NaHMDS[2]. By performing the deprotonation at cryogenic temperatures (-78 °C), you quantitatively form the kinetic enolate[2]. The steric bulk of LDA prevents it from attacking the N-acetyl group, ensuring that deprotonation strictly occurs at the C3 position.

G Start C3 Alkylation of 1-Acetylpiperidine-3-carbonitrile BaseChoice Base Selection Start->BaseChoice WeakBase Weak/Nucleophilic Base (e.g., NaOEt, NaOH) BaseChoice->WeakBase StrongBase Strong/Non-nucleophilic Base (e.g., LDA, NaHMDS) BaseChoice->StrongBase SideReact1 Side Reaction: Over-alkylation & Deacetylation WeakBase->SideReact1 TempChoice Temperature Control StrongBase->TempChoice HighTemp Room Temp / Reflux TempChoice->HighTemp LowTemp -78 °C to -40 °C TempChoice->LowTemp SideReact2 Side Reaction: Equilibration & Polyalkylation HighTemp->SideReact2 Success Success: Clean Mono-alkylated Product LowTemp->Success

Fig 1: Logical troubleshooting workflow for optimizing C3-alkylation and minimizing side reactions.

Protocol 1: Controlled C3 Mono-Alkylation

This protocol is a self-validating system: the absence of starting material on TLC before electrophile addition confirms quantitative enolate formation.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Enolate Formation: Dissolve 1-Acetylpiperidine-3-carbonitrile (1.0 eq) in anhydrous THF to create a 0.1 M solution. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise, add LDA (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene). Stir strictly at -78 °C for 1 hour to ensure complete kinetic enolate formation without equilibration.

  • Alkylation: Add the alkyl halide (1.05 eq) dropwise. Maintain the reaction at -78 °C for 30 minutes, then allow it to slowly warm to -40 °C over 2 hours.

  • Validation & Workup: Monitor by TLC (stain with KMnO4). Once the enolate is consumed, quench the reaction at -40 °C with saturated aqueous NH₄Cl to destroy unreacted base before it can cause side reactions during warming. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Module 2: Nitrile Reduction to Primary Amine

Q: My catalytic hydrogenation of the nitrile group is yielding a complex mixture, with the major byproduct being a secondary amine (dimer). What is the mechanism behind this, and how can it be suppressed?

A: This is a classic, pervasive issue in nitrile reductions. The reduction proceeds via an imine intermediate. As the primary amine product begins to accumulate in the reaction mixture, it acts as a nucleophile and attacks the highly electrophilic unreacted imine intermediate. This nucleophilic attack is followed by the elimination of ammonia and subsequent reduction, yielding a secondary amine dimer.

To suppress this, you must disrupt the primary amine's ability to attack the imine. This is achieved via two primary strategies:

  • Equilibrium Shifting: Adding an excess of ammonia (e.g., methanolic ammonia) to the solvent heavily shifts the equilibrium away from the elimination of ammonia, trapping the intermediate and forcing the reaction toward the primary amine[3],[4].

  • In Situ Trapping: Adding Di-tert-butyl dicarbonate (Boc₂O) directly to the hydrogenation mixture. As soon as the primary amine is formed, it reacts with Boc₂O to form a stable carbamate, rendering the nitrogen non-nucleophilic and completely halting dimerization.

G Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine H2 / Catalyst PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine H2 / Catalyst Dimer Secondary Amine Dimer (R-CH2-NH-CH2-R) Imine->Dimer -NH3, +H2 PrimaryAmine->Imine Nucleophilic Attack Trap Boc2O or NH3 Additive PrimaryAmine->Trap In situ trapping Protected Protected Amine (R-CH2-NHBoc) Trap->Protected Stable / Non-nucleophilic

Fig 2: Nitrile reduction pathway highlighting secondary amine dimerization and its suppression.

Protocol 2: Chemoselective Catalytic Hydrogenation with In Situ Trapping

This protocol utilizes Boc₂O to guarantee the suppression of secondary amines while preserving the N-acetyl group.

  • Setup: In a high-pressure hydrogenation flask, dissolve 1-Acetylpiperidine-3-carbonitrile (1.0 eq) in anhydrous Methanol (0.2 M).

  • Trapping Agent: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) directly to the solution.

  • Catalyst Addition: Carefully add Raney® Nickel (approx. 10% w/w, pre-washed with MeOH) under a gentle stream of nitrogen. Caution: Raney® Nickel is highly pyrophoric when dry[4].

  • Hydrogenation: Seal the vessel. Purge the system with N₂ (3x) to remove oxygen, followed by H₂ gas (3x). Pressurize the vessel to 50 psi with H₂ and stir vigorously at room temperature for 12-24 hours.

  • Workup: Vent the H₂ safely and purge with N₂. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Do not allow the filter cake to dry[4]. Concentrate the filtrate under reduced pressure to yield the clean, N-Boc protected primary amine.

Quantitative Data Summaries

Table 1: Base Selection vs. Side Reaction Profiles for C3 Alkylation

Base TypeExampleNucleophilicityOperating TempExpected Outcome / Side Reactions
Alkoxide NaOEtHighRoom TempHigh deacetylation, extensive polyalkylation[1].
Hydroxide NaOHHighRoom TempComplete amide hydrolysis, polyalkylation[1].
Amide Base LDALow (Bulky)-78 °CClean mono-alkylation (Kinetic control)[2].

Table 2: Additive Efficiency for Suppressing Secondary Amines in Nitrile Reduction

AdditiveMechanism of ActionImpact on DimerizationDownstream Processing
None N/AHigh (Major byproduct)Difficult chromatographic separation.
Methanolic NH₃ Shifts equilibrium away from imine addition[4].Significantly reduced[3].Evaporates easily during standard workup.
Boc₂O Traps primary amine as a stable carbamate.Completely Eliminated Yields a Boc-protected amine ready for orthogonal chemistry.

References

  • Chemistry LibreTexts. "22.7 Alkylation of Enolate Ions." LibreTexts. URL:[Link]

  • Chemistry LibreTexts. "22.8 Alkylation of Enolate Ions (Kinetic vs Thermodynamic)." LibreTexts. URL: [Link]

  • ResearchGate Community. "How to prevent secondary amine formation in nitrile reduction?" ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Parameters for 1-Acetylpiperidine-3-carbonitrile Analysis

An Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Welcome to the technical support center for the analysis of 1-Acetylpiperidine-3-carbonitrile. This guide is designed for researchers, sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC)

Welcome to the technical support center for the analysis of 1-Acetylpiperidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice. As Senior Application Scientists, we understand that successful analysis goes beyond just following a method; it requires a deep understanding of the principles at play. This document is structured to empower you with that knowledge, ensuring your results are accurate, reproducible, and reliable.

1-Acetylpiperidine-3-carbonitrile is a small molecule featuring a polar acetyl group, a basic piperidine ring, and a polar nitrile group. This combination of functionalities presents unique challenges in reversed-phase HPLC, primarily related to achieving adequate retention and symmetrical peak shape. This guide will address these challenges head-on.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to establish a solid foundation for your method development.

Q1: What is a good starting HPLC column for 1-Acetylpiperidine-3-carbonitrile analysis?

Answer: A modern, high-purity silica C18 column is the recommended starting point for developing a method for this compound.[1][2] The key is to choose a column with minimal residual silanol activity to prevent undesirable secondary interactions with the basic piperidine nitrogen, which can cause severe peak tailing.

  • Expertise & Experience: While a standard C18 is a workhorse, the basic nature of the piperidine moiety makes it prone to interacting with acidic silanol groups (Si-OH) on the silica surface.[3] This interaction leads to peak tailing. Therefore, a C18 column that is "end-capped" (where residual silanols are chemically deactivated) is highly preferable. For highly polar compounds that may still exhibit poor retention, consider a polar-endcapped C18 or an embedded polar group (EPG) phase, which provides an alternative interaction mechanism to enhance retention under highly aqueous mobile phase conditions.[4][5]

Column Type Primary Use Case Recommended For 1-Acetylpiperidine-3-carbonitrile?
Standard C18 General-purpose reversed-phase separations.Good Starting Point.
Polar-Endcapped C18 Enhanced retention of polar analytes; stable in highly aqueous mobile phases.Excellent Choice.
Embedded Polar Group (EPG) Alternative selectivity and enhanced retention for polar compounds.Strong Alternative.
Phenyl-Hexyl Unique selectivity for aromatic compounds or those with pi-electrons.Less likely to be first choice, but useful if C18 fails.[3][4]
Q2: What mobile phase composition should I start with?

Answer: A simple starting point is a gradient elution using an acidified water/acetonitrile mixture. For example, Mobile Phase A: 0.1% Formic Acid in Water, and Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Expertise & Experience: The inclusion of an acid modifier is critical for two reasons. First, it protonates the basic piperidine nitrogen, ensuring the analyte exists in a single, positively charged state, which leads to consistent retention. Second, at a low pH (typically below 3.5), the acid suppresses the ionization of residual silanol groups on the column's stationary phase, minimizing the secondary interactions that cause peak tailing.[3][6] Formic acid is a common choice as it is volatile and compatible with mass spectrometry (MS) detectors. Phosphoric acid can also be used for UV-only detection and provides strong buffering capacity.[2][7] A gradient from a low percentage of organic solvent (e.g., 5-10% Acetonitrile) to a high percentage (e.g., 95%) is a standard approach to quickly determine the approximate elution conditions.

Q3: What are typical System Suitability Test (SST) parameters I should monitor?

Answer: A System Suitability Test (SST) is a mandatory check to ensure your entire HPLC system (instrument, column, and solvents) is performing correctly before running your analysis.[8][9] Monitoring these parameters provides documented evidence that your system is fit for its intended purpose.[10][11]

  • Trustworthiness: Performing an SST before each batch of samples is a cornerstone of generating trustworthy data. It validates that the method is producing consistent and reproducible results under the current conditions.[10] The parameters in the table below are the most critical for ensuring system specificity, precision, and stability.[9][12]

SST Parameter Typical Acceptance Criteria What It Measures
Tailing Factor (Tf) Tailing factor ≤ 2.0 (ideally close to 1.0)Peak symmetry. Values > 2 indicate significant tailing.[10][11]
Repeatability (%RSD) %RSD of peak area and retention time for 5-6 replicate injections should be ≤ 2.0%.Precision of the system.[10][11]
Theoretical Plates (N) > 2000 (method dependent)Column efficiency and sharpness of the peak.
Resolution (Rs) Rs > 2.0 between the analyte and the closest eluting peak.The separation between two adjacent peaks.[8][11]
Signal-to-Noise (S/N) > 10 for the limit of quantitation (LOQ).The clarity of the analyte peak relative to baseline noise.[10]
Q4: How should I prepare my sample for analysis?

Answer: The fundamental rule of sample preparation is to dissolve the sample in a solvent that is chromatographically weaker than or equal to the initial mobile phase conditions.

  • Expertise & Experience: For 1-Acetylpiperidine-3-carbonitrile, dissolving the sample directly in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) is the safest approach. Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile) can cause significant peak distortion, including fronting or splitting, especially for early-eluting peaks.[13][14] After dissolving, it is imperative to filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could block the column frit, leading to high backpressure.[1]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during method development and routine analysis.

Problem: My peak is severely tailing.

Q: My chromatogram shows a peak with a Tailing Factor > 2.0. What is causing this and how do I fix it?

A: Peak tailing for a basic compound like 1-Acetylpiperidine-3-carbonitrile is most commonly caused by secondary interactions between the piperidine nitrogen and active silanol groups on the HPLC column.[13] Column overload is another potential cause.

Solutions:

  • Check Mobile Phase pH: Ensure you have an acid modifier (e.g., 0.1% formic or trifluoroacetic acid) in your mobile phase. Lowering the pH (to ~2.5-3.0) will suppress silanol ionization and ensure the basic analyte is fully protonated, minimizing these interactions.[6]

  • Reduce Sample Load: Column overload can lead to tailing.[13] Try reducing the injection volume or diluting your sample by a factor of 10. If the peak shape improves, overload was a contributing factor.

  • Use a High-Purity, End-Capped Column: If the issue persists, your column may have high silanol activity. Switch to a modern, high-purity silica column that is robustly end-capped or has a polar-embedded phase.[13]

  • Consider an Ion-Pairing Reagent (Advanced): In some rare cases, a small amount of an ion-pairing reagent can be used, but this is often a last resort as it can be harsh on columns and difficult to flush from the system.

Problem: The analyte has poor retention (elutes in or near the void volume).

Q: My peak for 1-Acetylpiperidine-3-carbonitrile is eluting very early, with little to no retention on a C18 column. How can I increase its retention time?

A: This is a classic challenge for small, polar molecules.[5][15] The hydrophobic interaction with the C18 stationary phase is insufficient.

Solutions:

  • Use a Highly Aqueous Mobile Phase: Start your gradient with 95% or even 98% aqueous mobile phase (e.g., 2-5% Acetonitrile). Ensure your column is "aqueous stable" (e.g., a polar-endcapped or EPG phase) to prevent phase collapse.

  • Switch to a More Retentive Stationary Phase: If increasing the aqueous content is not enough, you need a column designed for polar analytes. A polar-endcapped C18 is a good first choice.[5]

  • Explore HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an alternative chromatographic mode that excels at retaining very polar compounds.[16] It uses a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high concentration of organic solvent (e.g., >80% Acetonitrile). This is a powerful technique but requires careful equilibration and a different mindset from reversed-phase.

Problem: My retention times are drifting or inconsistent.

Q: The retention time for my analyte is shifting between injections or from one day to the next. What could be the cause?

A: Retention time instability is usually linked to three areas: the mobile phase, the column temperature, or insufficient column equilibration.[13]

Solutions:

  • Verify Mobile Phase Preparation: Ensure the mobile phase is prepared consistently every time.[4] Buffers should be weighed accurately, and components measured volumetrically. Premixing the mobile phase can be more consistent than relying on the pump's online mixing, especially at low organic percentages. Also, ensure solvents are adequately degassed.

  • Use a Column Oven: The column temperature must be stable and controlled. Even small fluctuations in ambient lab temperature can cause retention time shifts. A thermostatically controlled column compartment set to a temperature slightly above ambient (e.g., 30-35 °C) is essential for reproducibility.

  • Ensure Proper Column Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes. If you are using a gradient, ensure the column is fully re-equilibrated back to the starting conditions between each injection.

Problem: I am seeing "ghost peaks" in my chromatograms.

Q: There are unexpected peaks in my chromatogram, even when I inject a blank solvent. Where are these ghost peaks coming from?

A: Ghost peaks are signals that are not from your injected sample.[17] They typically originate from contamination in the mobile phase, carryover from a previous injection, or column bleed.[13][18]

Solutions:

  • Run Blank Injections: To diagnose the source, run a blank injection (injecting only your sample solvent). If the ghost peak is present, the source is likely not sample carryover.[13][18]

  • Check Your Solvents: Use only high-purity, HPLC-grade solvents and water. Contaminants in the water or organic solvent are a very common cause of ghost peaks, especially in gradient analysis where they can concentrate on the column at low organic strength and elute as the gradient increases.[18]

  • Clean the Injector System: If the peak appears after injecting a concentrated sample but not in a simple solvent blank, you likely have sample carryover. Clean the autosampler needle, seat, and injection loop according to the manufacturer's instructions.

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column. It can help trap contaminants and protect the more expensive analytical column.[13]

Part 3: Visualizations & Protocols

Troubleshooting Workflow for Poor Peak Shape

The following diagram illustrates a logical decision-making process for diagnosing and resolving issues with peak asymmetry, a common problem when analyzing basic compounds like 1-Acetylpiperidine-3-carbonitrile.

G start Poor Peak Shape Observed (Tailing or Fronting) check_overload Step 1: Check for Overload Inject diluted sample (1:10) start->check_overload overload_improved Peak shape improves? check_overload->overload_improved check_mobile_phase Step 2: Check Mobile Phase Is pH < 3.5? Is acid present? overload_improved->check_mobile_phase No solution_overload Solution: Reduce sample concentration or injection volume. overload_improved->solution_overload  Yes ph_ok pH is correct? check_mobile_phase->ph_ok check_column Step 3: Evaluate Column Is column old or non-endcapped? ph_ok->check_column Yes solution_ph Solution: Adjust mobile phase pH. Add 0.1% Formic or TFA. ph_ok->solution_ph  No column_issue Potential column issue? check_column->column_issue solution_column Solution: Replace with new, high-purity, end-capped C18 column. column_issue->solution_column Yes end_node Peak Shape Optimized column_issue->end_node No (Consult further) solution_overload->end_node solution_ph->end_node solution_column->end_node

Caption: A troubleshooting decision tree for HPLC peak shape issues.

Experimental Protocol: General-Purpose Method Setup

This protocol provides detailed steps for setting up an initial HPLC method for the analysis of 1-Acetylpiperidine-3-carbonitrile and performing a system suitability test.

1. Materials and Instrumentation

  • HPLC System with UV Detector, Column Oven, Autosampler, and Gradient Pump.

  • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Sample Diluent: Mobile Phase A.

  • Sample: 1-Acetylpiperidine-3-carbonitrile standard, ~1.0 mg/mL in Sample Diluent.

2. Chromatographic Conditions (Starting Point)

Parameter Value
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 210 nm (or as determined by UV scan)
Injection Volume 5 µL
Gradient Program 0-1 min, 5% B; 1-10 min, 5% to 95% B; 10-12 min, 95% B; 12.1-15 min, 5% B
Run Time 15 minutes (including re-equilibration)

3. Procedure

  • System Preparation:

    • Prepare fresh mobile phases. Filter aqueous phase through a 0.45 µm filter.

    • Purge pump lines thoroughly to remove any air bubbles.

    • Set the column temperature to 30 °C and allow it to stabilize.

  • Column Equilibration:

    • Install the C18 column.

    • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) at 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Prepare a working standard solution of 1-Acetylpiperidine-3-carbonitrile at a concentration of approximately 0.1 mg/mL in the Sample Diluent.

    • Make six replicate injections of the working standard solution.

    • Analyze the results from the six injections.

  • Acceptance Criteria Verification:

    • Calculate the %RSD for the peak areas and retention times. The value should be ≤ 2.0%.

    • For the last injection, determine the Tailing Factor (should be ≤ 2.0) and the number of Theoretical Plates.

    • If all SST parameters pass, the system is ready for sample analysis. If not, proceed to the troubleshooting guide.

References

  • assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Chromatography Online. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Bose, A. (2014, October 7). HPLC Calibration Process Parameters in Terms of System Suitability Test. Austin Chromatography. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • American Chemical Society. (2001, September 15). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Resolian. (2025, November 26). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • MDPI. (2011, December 22). HPLC Analysis of Supercritical Carbon Dioxide and Compressed Propane Extracts from Piper amalago L. with Antileishmanial Activity. Retrieved from [Link]

  • NextSDS. (n.d.). 1-acetylpiperidine-3-carbonitrile — Chemical Substance Information. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Acetyl Anchor: A Comparative NMR Analysis of 1-Acetylpiperidine-3-carbonitrile and Piperidine-3-carbonitrile

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery In the realm of heterocyclic chemistry, the piperidine scaffold is a cornerstone, featuring prominently in a vast array of natural products and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the realm of heterocyclic chemistry, the piperidine scaffold is a cornerstone, featuring prominently in a vast array of natural products and pharmaceutical agents. The functionalization of this saturated heterocycle allows for the fine-tuning of its physicochemical and pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the structural intricacies that arise from such modifications. This guide provides an in-depth, comparative analysis of the ¹H and ¹³C NMR spectra of piperidine-3-carbonitrile and its N-acetylated counterpart, 1-acetylpiperidine-3-carbonitrile, offering insights into the profound influence of N-acetylation on the electronic and conformational landscape of the piperidine ring.

The Decisive Influence of N-Acetylation: An Overview

The introduction of an acetyl group to the nitrogen atom of piperidine-3-carbonitrile induces significant and predictable changes in its NMR spectra. This transformation from a secondary amine to a tertiary amide has two primary consequences that are readily observed by NMR:

  • Electronic Deshielding: The electron-withdrawing nature of the acetyl group's carbonyl function reduces the electron density on the nitrogen atom and, through inductive effects, on the adjacent ring carbons and protons. This results in a downfield shift (deshielding) of the signals corresponding to the protons and carbons, particularly those in close proximity to the nitrogen atom.

  • Conformational Restriction: The partial double bond character of the amide C-N bond restricts free rotation, leading to the existence of conformational isomers (rotamers). This can result in the broadening of NMR signals or even the appearance of distinct sets of signals for different conformers, depending on the energy barrier to rotation and the temperature of the measurement.[1]

These effects provide a clear spectral signature for N-acetylation, allowing for unambiguous characterization and differentiation of the two compounds.

Comparative ¹H NMR Spectral Analysis

The ¹H NMR spectrum of piperidine-3-carbonitrile is characterized by signals corresponding to the protons on the piperidine ring and the N-H proton. Upon N-acetylation, the N-H signal disappears and is replaced by a sharp singlet for the acetyl methyl protons. More importantly, the chemical shifts of the ring protons are altered significantly.

The most pronounced effect of N-acetylation is the downfield shift of the protons on the carbons adjacent to the nitrogen (C2 and C6). In piperidine-3-carbonitrile, these protons typically resonate in the range of 2.6-3.1 ppm. In 1-acetylpiperidine-3-carbonitrile, these signals are shifted downfield, often to the 3.4-3.8 ppm region. This is a direct consequence of the inductive effect of the acetyl group.

The protons on C3, C4, and C5 also experience a downfield shift, although to a lesser extent. The presence of the electron-withdrawing cyano group at the C3 position further complicates the spectrum, causing deshielding of the H3 proton.

Table 1: Expected ¹H NMR Chemical Shift Comparison

Proton PositionPiperidine-3-carbonitrile (Estimated δ, ppm)1-Acetylpiperidine-3-carbonitrile (Estimated δ, ppm)Rationale for Shift
H2, H6 (α to N)2.6 - 3.13.4 - 3.8Strong deshielding due to inductive effect of the N-acetyl group.
H3~2.8 - 3.2~3.0 - 3.5Deshielded by both the adjacent nitrogen and the cyano group. Further deshielding upon N-acetylation.
H4, H51.5 - 2.01.6 - 2.2Moderate deshielding due to the overall electron-withdrawing character of the N-acetyl group.
N-H1.5 - 2.5 (broad)N/ASignal disappears upon acetylation.
-COCH₃N/A~2.1Characteristic singlet for the acetyl methyl protons.

Note: The chemical shift values are estimates based on data for piperidine and N-acetylpiperidine and the known effects of substituents. Actual values may vary depending on the solvent and other experimental conditions.[2][3]

Comparative ¹³C NMR Spectral Analysis

The ¹³C NMR spectra provide a complementary and often more resolved view of the structural changes upon N-acetylation. Similar to the proton spectra, the carbon signals of 1-acetylpiperidine-3-carbonitrile are generally shifted downfield compared to piperidine-3-carbonitrile.

The carbons directly attached to the nitrogen, C2 and C6, exhibit the most significant downfield shift. In piperidine, the α-carbons resonate at approximately 47 ppm.[4][5] For 1-acetylpiperidine, these carbons are shifted to around 46 ppm, though in the case of our target molecule, the presence of the C3-cyano group will influence these shifts. The introduction of the acetyl group introduces two new signals: the carbonyl carbon, which appears significantly downfield (around 170 ppm), and the methyl carbon, which appears upfield (around 22 ppm).

The cyano group itself introduces a characteristic signal in the 118-125 ppm region for the quaternary carbon.

Table 2: Expected ¹³C NMR Chemical Shift Comparison

Carbon PositionPiperidine-3-carbonitrile (Estimated δ, ppm)1-Acetylpiperidine-3-carbonitrile (Estimated δ, ppm)Rationale for Shift
C2, C6 (α to N)~45 - 50~44 - 48Significant deshielding due to the inductive effect of the N-acetyl group.
C3~28 - 33~29 - 35Deshielded by the cyano group and influenced by N-acetylation.
C4~25 - 30~26 - 32Moderate deshielding.
C5~23 - 28~24 - 30Moderate deshielding.
-CN~120~120The chemical shift of the cyano carbon is relatively insensitive to N-acetylation.
-C=ON/A~170Characteristic downfield shift for a carbonyl carbon.
-COCH₃N/A~22Characteristic upfield shift for a methyl carbon attached to a carbonyl.

Note: The chemical shift values are estimates based on data for piperidine, N-acetylpiperidine, and general substituent effects. Actual values can vary.[6][7]

Conformational Dynamics and the Amide Bond

A critical consideration when analyzing the NMR spectra of N-acetylated piperidines is the potential for slowed rotation around the N-C(O) amide bond.[1] This can lead to the observation of two distinct sets of signals for the piperidine ring protons and carbons, corresponding to different orientations of the acetyl group (syn and anti rotamers). At room temperature, these signals may be broadened due to intermediate exchange rates. Variable temperature NMR studies can be employed to either resolve these distinct signals at low temperatures or coalesce them into sharp, averaged signals at higher temperatures.[8] This phenomenon is a key distinguishing feature of the N-acetylated compound compared to the more conformationally mobile piperidine-3-carbonitrile.

Experimental Protocol: Acquiring High-Quality NMR Spectra

To obtain reliable and comparable NMR data for these compounds, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will result in sharp singlets for each unique carbon atom.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.[9]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the internal standard.

    • Assign the signals based on their chemical shifts, multiplicities, and integration values, supported by 2D NMR techniques (e.g., COSY, HSQC) if necessary for complex spectra.

Visualizing the Structural Impact of N-Acetylation

The following diagram illustrates the key structural difference between the two molecules and highlights the regions most affected by the introduction of the acetyl group, as reflected in the NMR data.

G cluster_0 Piperidine-3-carbonitrile cluster_1 1-Acetylpiperidine-3-carbonitrile p3cn Piperidine Ring (Secondary Amine) nh N-H Proton (Present) p3cn->nh Characterized by exchangeable proton ap3cn Piperidine Ring (Tertiary Amide) p3cn->ap3cn N-Acetylation acetyl N-Acetyl Group (Present) ap3cn->acetyl Characterized by deshielding Inductive Deshielding (α-protons/carbons) acetyl->deshielding rotation Restricted Rotation (Amide Bond) acetyl->rotation

Figure 1. A conceptual diagram illustrating the structural and consequential NMR-observable differences arising from the N-acetylation of piperidine-3-carbonitrile.

Conclusion

The comparison of the NMR spectra of 1-acetylpiperidine-3-carbonitrile and piperidine-3-carbonitrile provides a clear and instructive example of the power of NMR spectroscopy in chemical structure elucidation. The introduction of the N-acetyl group imparts a distinct spectral signature, most notably the significant downfield shift of the α-protons and carbons and the appearance of new signals for the acetyl group itself. Furthermore, the potential for restricted rotation around the amide bond in the N-acetylated derivative introduces a dynamic aspect to its NMR analysis that is absent in the parent secondary amine. For researchers in drug development and synthetic chemistry, a thorough understanding of these spectral differences is crucial for reaction monitoring, quality control, and the confident characterization of N-functionalized piperidine derivatives.

References

  • PubChem. 1-Acetylpiperidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. [Link]

  • Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(2), 829-839. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. [Link]

  • Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • SpectraBase. Piperidine. [Link]

  • Kamal, A., et al. (2002). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry - Section B, 41B(12), 2655-2660. [Link]

  • ResearchGate. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. [Link]

  • SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. Piperidine - Optional[15N NMR] - Chemical Shifts. [Link]

  • NIST. Piperidine, 1-acetyl-. National Institute of Standards and Technology. [Link]

  • Ivanova, G., & Spiteller, M. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2024(4), M1908. [Link]

  • Dale, J. A., & Gawronski, J. K. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9136-9140. [Link]

  • Reich, H. J. 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • ResearchGate. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

Sources

Validation

Validation of Analytical Methods for 1-Acetylpiperidine-3-carbonitrile Quantification: A Comparative Guide

Executive Summary The quantification of pharmaceutical intermediates requires analytical methods that are not only sensitive and reproducible but also rigorously validated against global regulatory standards. 1-Acetylpip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of pharmaceutical intermediates requires analytical methods that are not only sensitive and reproducible but also rigorously validated against global regulatory standards. 1-Acetylpiperidine-3-carbonitrile (CAS: 22977-35-1) [1] presents a unique analytical challenge: it is a critical building block for complex active pharmaceutical ingredients (APIs) [2], yet it lacks the structural features necessary for standard UV-based detection.

This guide provides a comprehensive, objective comparison of analytical methodologies for this compound. By synthesizing chemical causality with the updated ICH Q2(R2) validation framework [3], we establish self-validating protocols designed for both routine assay testing and trace impurity profiling.

Chemical Context & Analytical Challenges

To develop a robust analytical method, one must first deconstruct the analyte's physicochemical properties. 1-Acetylpiperidine-3-carbonitrile ( C8​H12​N2​O , MW: 152.2 g/mol ) consists of a piperidine ring substituted with an acetyl group and a nitrile group [1].

  • The Photometric Deficit: The molecule lacks a conjugated π -electron system. Its maximum UV absorbance occurs strictly as end-absorption below 220 nm. Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at these wavelengths suffers from severe baseline drift, mobile phase interference, and poor signal-to-noise ratios.

  • The Volatility Advantage: With a relatively low molecular weight and high thermal stability, the compound is highly amenable to gas-phase separation.

  • The Ionization Pathway: The amide oxygen and nitrile nitrogen serve as excellent proton acceptors, making the molecule highly responsive to Electrospray Ionization (ESI+) in mass spectrometry.

AnalyticalStrategy A 1-Acetylpiperidine-3-carbonitrile (MW: 152.2, Volatile, No Chromophore) B Routine Assay / Purity (High Concentration) A->B Macro-level quantification C Trace Impurity Analysis (Low Concentration) A->C Micro-level quantification D GC-FID (Primary Choice: Volatile, C-H Bonds) B->D E HPLC-UV (Deprecated: Weak UV Absorption) B->E F LC-MS/MS (ESI+) (Primary Choice: Specific MRM) C->F

Analytical workflow decision tree for 1-Acetylpiperidine-3-carbonitrile quantification.

Methodological Comparison Matrix

To objectively select the appropriate method, we must compare the performance metrics of the three primary analytical platforms.

ParameterGC-FID (Recommended for Assay)LC-MS/MS (Recommended for Trace)HPLC-UV (Not Recommended)
Detection Mechanism Flame Ionization (C-H bond combustion)ESI+ Multiple Reaction MonitoringUV Absorbance (< 220 nm)
Sensitivity (LOD) ~1–5 µg/mL~1–5 ng/mL~50–100 µg/mL
Specificity High (Chromatographic resolution)Ultra-High (Mass-to-charge ratio)Low (Prone to solvent interference)
Linear Dynamic Range 104 to 105 103 to 104 101 to 102
Operational Cost LowHighLow
Primary Use Case API Release Testing / AssayGenotoxic / Trace Impurity ProfilingN/A

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies incorporate built-in System Suitability Testing (SST) to ensure the system self-validates prior to sample analysis.

Protocol A: GC-FID for Routine Assay & Purity

Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for this molecule due to the FID's proportional response to carbon atoms.

1. Chromatographic Conditions:

  • Column: DB-5 or HP-5 (30 m × 0.32 mm × 0.25 µm). Causality: The 5% phenyl-methylpolysiloxane stationary phase provides optimal retention and peak symmetry for moderately polar nitrogenous heterocycles.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Inlet Temperature: 250°C (Split ratio 20:1).

  • Oven Program: 80°C (hold 1 min) ramp at 15°C/min to 250°C (hold 5 min).

  • Detector (FID): 280°C; Hydrogen: 40 mL/min; Air: 400 mL/min.

2. System Suitability & Self-Validation Steps:

  • Blank Injection: Inject pure diluent (Methanol). Acceptance: No interfering peaks at the retention time of 1-Acetylpiperidine-3-carbonitrile.

  • Precision Standard: Inject a 1.0 mg/mL standard solution six consecutive times. Acceptance: Relative Standard Deviation (RSD) of peak area ≤2.0% ; Tailing factor ≤1.5 .

Protocol B: LC-MS/MS for Trace Impurity Profiling

When 1-Acetylpiperidine-3-carbonitrile must be quantified as a trace impurity in a downstream API, LC-MS/MS is mandatory.

1. Chromatographic & MS Conditions:

  • Column: C18 (50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile. Causality: Formic acid acts as a proton donor, drastically enhancing the [M+H]+ ionization efficiency in the ESI source.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Ionization Mode: ESI Positive.

  • MRM Transitions: m/z 153.1 111.1 (Quantifier, corresponding to the loss of a ketene group [−42 Da] from the acetyl moiety).

ICH Q2(R2) Validation Framework

The updated ICH Q2(R2) guideline (effective June 2024) emphasizes a lifecycle and risk-based approach to analytical validation, aligning closely with ICH Q14 [3]. Validating the GC-FID or LC-MS/MS method requires proving causality between the method's design and its intended purpose.

ValidationLogic Step1 1. Specificity (Blank & Spike Recovery) Step2 2. Linearity & Range (LOQ to 120% of Target) Step1->Step2 Step3 3. Accuracy (Recovery at 80/100/120%) Step2->Step3 Step4 4. Precision (Repeatability & Intermediate) Step3->Step4 Step5 5. Robustness (Flow/Temp Variations) Step4->Step5

Sequential logic of ICH Q2(R2) analytical method validation parameters.

Validation Data Summary (Expected GC-FID Performance)

To demonstrate that the analytical procedure is fit for its intended purpose [3], the following table outlines the required validation parameters, the scientific rationale (causality) for each test, and the typical acceptance criteria for the GC-FID assay method.

ICH Q2(R2) ParameterExperimental Design & CausalityTypical Acceptance Criteria
Specificity Inject blanks, standards, and samples spiked with known synthesis byproducts. Proves the detector only measures the target analyte.Resolution ( Rs​ ) >1.5 between analyte and nearest impurity.
Linearity & Range 5 concentration levels from 50% to 150% of the nominal working concentration. Ensures proportional detector response.Correlation coefficient ( R2 ) ≥0.999 ; y-intercept ≤2.0% of target.
Accuracy Triplicate preparations at 80%, 100%, and 120% levels. Verifies the true value is obtained without matrix suppression.Mean recovery between 98.0% and 102.0% at each level.
Precision 6 independent sample preparations (Repeatability) analyzed on different days by different analysts (Intermediate).Assay RSD ≤2.0% (Repeatability) and ≤3.0% (Intermediate).
LOD / LOQ Calculated based on Signal-to-Noise ( S/N ) ratio. Defines the absolute limits of the method's sensitivity.LOD: S/N≥3 ; LOQ: S/N≥10 with precision RSD ≤10% .
Robustness Deliberate variations in carrier gas flow ( ±0.2 mL/min) and oven ramp rate. Proves method reliability in routine QC.System suitability criteria must remain met under all variant conditions.

References

  • American Elements . "1-acetylpiperidine-3-carbonitrile | CAS 22977-35-1". American Elements Catalog. Available at:[Link]

  • European Medicines Agency (EMA) / ICH . "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". EMA Official Guidelines (Effective June 14, 2024). Available at:[Link]

Comparative

N-Protection Strategies for Piperidine-3-carbonitrile: A Comparative Guide on N-Boc vs. N-Acetyl Groups

Executive Summary In the synthesis of complex pharmaceutical intermediates, the piperidine-3-carbonitrile scaffold is a highly versatile building block. However, its secondary amine must be masked to prevent unwanted nuc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates, the piperidine-3-carbonitrile scaffold is a highly versatile building block. However, its secondary amine must be masked to prevent unwanted nucleophilic participation or basicity-induced side reactions during downstream functionalization. The choice of protecting group—typically tert-butyloxycarbonyl (Boc) or acetyl (Ac)—dictates the entire synthetic strategy.

This guide evaluates 1-Boc-piperidine-3-carbonitrile [1] and 1-Acetylpiperidine-3-carbonitrile [2] based on chemical stability, deprotection orthogonality, and practical utility in drug development. As a rule of thumb, while N-acetyl groups are excellent permanent structural motifs for tuning lipophilicity in final drug candidates, N-Boc is the undisputed industry standard for temporary protection when the sensitive nitrile moiety must be preserved[3].

Mechanistic Causality: The Orthogonality Problem

The fundamental difference between these two protecting groups lies in their electronic structure and cleavage mechanisms, which directly impacts the survival of the cyano (-CN) group[4].

  • The Carbamate Advantage (N-Boc): 1-Boc-piperidine-3-carbonitrile utilizes a carbamate linkage[1]. The bulky tert-butyl group provides excellent steric shielding against nucleophiles[3]. More importantly, Boc deprotection is achieved via anhydrous acidolysis. This generates a tert-butyl cation and carbon dioxide, leaving the nitrile completely untouched because nitriles require water and heat to undergo acidic hydrolysis[4].

  • The Amide Liability (N-Acetyl): 1-Acetylpiperidine-3-carbonitrile features an amide bond[2]. While amides are exceptionally stable, they are notoriously difficult to cleave as temporary protecting groups[4]. Deprotection requires harsh aqueous acidic (e.g., 6M HCl) or basic conditions at elevated temperatures. Under these thermodynamic extremes, the nitrile group undergoes rapid hydration to a primary amide and subsequent hydrolysis to a carboxylic acid[4]. Thus, N-acetyl deprotection is inherently non-orthogonal to the nitrile.

Orthogonality Start Protected Piperidine-3-carbonitrile Boc 1-Boc-piperidine- 3-carbonitrile Start->Boc Ac 1-Acetylpiperidine- 3-carbonitrile Start->Ac TFA Anhydrous Acidolysis (TFA / DCM) Boc->TFA Hydrolysis Aqueous Hydrolysis (6M HCl, Reflux) Ac->Hydrolysis Success Piperidine-3-carbonitrile (Intact Nitrile) TFA->Success Orthogonal Failure Piperidine-3-carboxylic acid (Destroyed Nitrile) Hydrolysis->Failure Non-Orthogonal

Figure 1: Orthogonality comparison of N-Boc and N-Acetyl deprotection pathways.

Quantitative Comparison & Stability Matrix

To facilitate rapid decision-making in the lab, the physical properties and chemical stabilities of both protected scaffolds are summarized below.

Table 1: Chemical and Physical Properties

Property1-Boc-piperidine-3-carbonitrile1-Acetylpiperidine-3-carbonitrile
CAS Number 91419-53-3[5]22977-35-1[2]
Molecular Weight 210.27 g/mol [1]152.20 g/mol [2]
Protecting Group Type CarbamateAmide
Cleavage Reagent TFA/DCM or HCl/Dioxane[3]Strong Aqueous Acid/Base + Heat[4]
Orthogonality to Nitrile HighLow (Nitrile is destroyed)

Table 2: Comparative Stability Matrix

Reaction ConditionN-Boc StabilityN-Acetyl StabilityNitrile Stability
Grignard Addition (THF, 0 °C) StableSusceptible to attackReactive (Targeted)
Catalytic Hydrogenation (Pd/C, H₂) StableStableReactive (Reduces to amine)
Anhydrous Acid (TFA/DCM, RT) Cleaved (>95%)StableStable
Aqueous Base (1M NaOH, Reflux) StableCleavedHydrolyzed to Amide/Acid
Aqueous Acid (6M HCl, Reflux) CleavedCleavedHydrolyzed to Acid

Experimental Workflows & Self-Validating Protocols

The following protocols demonstrate the practical causality behind the stability matrix, proving why N-Boc is the required choice for temporary protection.

Protocol A: Orthogonal Deprotection of 1-Boc-piperidine-3-carbonitrile

This protocol leverages anhydrous acidolysis to selectively remove the Boc group without hydrating the nitrile[3].

  • Substrate Preparation: Dissolve 1-Boc-piperidine-3-carbonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Causality: Strict anhydrous conditions are maintained to prevent any trace water from acting as a nucleophile against the nitrile under acidic conditions.

  • Acidolysis: Cool the reaction flask to 0 °C using an ice bath. Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:1 v/v ratio of DCM:TFA.

    • Causality: Cooling mitigates the initial exothermic protonation of the carbamate, preventing thermal degradation of the substrate.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC).

    • Self-Validation: The reaction is complete when the UV-active/ninhydrin-negative starting material spot disappears, replaced by a baseline, highly ninhydrin-positive spot (indicating the liberated secondary amine TFA salt).

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO₃ and extract with Ethyl Acetate.

    • Causality: Gentle basic workup liberates the free base amine without providing the heat or hydroxide concentration necessary to hydrolyze the nitrile.

Protocol B: Attempted Deprotection of 1-Acetylpiperidine-3-carbonitrile

This protocol illustrates the non-orthogonal nature of N-acetyl deprotection, resulting in the destruction of the target molecule[4].

  • Hydrolysis Setup: Suspend 1-Acetylpiperidine-3-carbonitrile in 6M aqueous HCl.

  • Thermal Cleavage: Heat the mixture to reflux (100 °C) for 12-16 hours.

    • Causality: The high activation energy for amide bond cleavage necessitates extreme heat and strong aqueous acid. Under these exact conditions, the cyano group is highly susceptible to hydration.

  • Workup & Validation: Cool to room temperature and concentrate under vacuum.

    • Self-Validation: LC-MS and NMR analysis will reveal a complete mass shift and the disappearance of the characteristic nitrile ¹³C NMR peak (~118 ppm). The isolated product will be piperidine-3-carboxylic acid (nipecotic acid), confirming the simultaneous and unavoidable hydrolysis of the -CN group to -COOH.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1-Acetylpiperidine-3-carbonitrile

As laboratory professionals engaged in the complex landscape of drug discovery and chemical synthesis, our responsibility extends beyond the bench. The safe management and disposal of chemical intermediates are paramount...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals engaged in the complex landscape of drug discovery and chemical synthesis, our responsibility extends beyond the bench. The safe management and disposal of chemical intermediates are paramount to ensuring personnel safety, environmental integrity, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 1-Acetylpiperidine-3-carbonitrile, grounded in established safety protocols and an understanding of its chemical nature.

The procedures outlined here are designed to be a self-validating system. The "why" behind each step is as critical as the "how," fostering a culture of safety that is proactive rather than reactive.

Hazard Identification and Risk Assessment: Understanding the Compound

1-Acetylpiperidine-3-carbonitrile is a substituted piperidine derivative containing a nitrile group. While comprehensive toxicological data may be limited, its structural motifs provide a strong basis for a rigorous risk assessment. The hazards are classified as follows:

  • Acute Toxicity: The compound is considered harmful if swallowed, in contact with skin, or if inhaled[1]. The nitrile functional group (-C≡N) can, under certain conditions (e.g., exposure to strong acids or metabolic processes), release cyanide, a potent toxin.

  • Irritation: It is known to cause skin irritation and serious eye irritation[1].

  • Specific Target Organ Toxicity: Single exposure may cause respiratory irritation, drowsiness, or dizziness[1].

Given these hazards, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment to minimize any risk of exposure.

Essential Safety Protocols: Engineering Controls and PPE

Before beginning any work that will generate 1-Acetylpiperidine-3-carbonitrile waste, it is imperative to have the correct safety measures in place.

Engineering Controls:

  • Fume Hood: All handling of the solid compound and the preparation of its waste for disposal must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any airborne particulates or potential vapors[2].

  • Safety Shower & Eyewash Station: Ensure there is unobstructed access to a safety shower and eyewash station. In case of accidental contact, immediate irrigation is crucial[3].

Personal Protective Equipment (PPE): The following PPE is mandatory when handling 1-Acetylpiperidine-3-carbonitrile and its associated waste.

PPE ItemSpecificationRationale
Gloves Nitrile gloves (minimum 5-mil thickness)Provides a barrier against skin contact[2]. Disposable nitrile gloves offer sufficient splash protection but must be changed immediately upon contamination[4].
Eye Protection Chemical safety goggles or a face shield worn over safety glassesProtects against splashes and airborne particles that can cause severe eye irritation or damage[3].
Protective Clothing Flame-retardant laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not typically required if work is performed in a fume hood. For spill cleanup outside a hood, consult the SDS.A fume hood provides primary respiratory protection.

Step-by-Step Waste Management and Disposal Protocol

The guiding principle for the disposal of 1-Acetylpiperidine-3-carbonitrile is that it must be managed as hazardous waste. On-site chemical treatment by laboratory personnel is not recommended. Disposal must be carried out by a licensed and certified hazardous waste management service[5][6].

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant waste management program[7]. Never mix incompatible waste streams[7].

  • Solid Waste:

    • Designate a specific, compatible waste container for solid 1-Acetylpiperidine-3-carbonitrile. This should be a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • The label must clearly state the full chemical name: "1-Acetylpiperidine-3-carbonitrile"[5].

    • Carefully transfer waste chemical into this container using appropriate tools (spatula, powder funnel) inside a fume hood.

  • Contaminated Labware and Debris (Solid Waste):

    • Any items that have come into direct contact with the compound are also considered hazardous waste. This includes gloves, weigh boats, contaminated paper towels, and absorbent pads used for minor spills[5][7].

    • Collect these items in a designated, labeled hazardous waste bag or container, separate from the pure chemical waste.

Step 2: Container Management and Storage
  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste[8][9]. A funnel left in the opening is not considered a closed container[9].

  • Secondary Containment: Store the sealed waste container within a larger, chemical-resistant secondary container (such as a plastic tub) to contain any potential leaks[5][9].

  • Storage Location: Store the waste in a designated, well-ventilated satellite accumulation area away from incompatible materials, particularly strong acids and oxidizing agents[8][10].

Step 3: Decontamination of Empty Containers

"Empty" containers that once held 1-Acetylpiperidine-3-carbonitrile must be treated as hazardous waste until properly decontaminated[11].

  • Triple Rinse Protocol:

    • Inside a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, collect all rinsate. This rinsate is now considered hazardous liquid waste[5].

  • Rinsate Disposal:

    • Collect the solvent rinsate in a designated "Halogenated" or "Non-Halogenated" organic waste container, as appropriate for your institution's waste streams. Ensure the container is properly labeled and stored with secondary containment.

  • Disposal of Rinsed Container:

    • After triple rinsing, deface or remove the original label to prevent accidental reuse[5].

    • The rinsed container can now be managed according to your institution's guidelines, which may allow for disposal as non-hazardous solid waste or scrap glass[5][7].

Step 4: Arranging for Final Disposal
  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office or designated chemical safety officer to schedule a pickup for your hazardous waste containers[5].

  • Documentation: Complete all required waste disposal forms and documentation accurately. Maintain records of all disposed waste as required by institutional and regulatory standards[6].

Emergency Procedures: Spill Response

In the event of a spill, a swift and correct response is critical to mitigate risk[12].

Minor Spill (Contained within a Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Contain: Use a non-combustible absorbent material like vermiculite, sand, or earth to cover and contain the spill. Do not use paper towels as the primary absorbent[5].

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into your designated solid hazardous waste container[12].

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials into the contaminated debris waste stream[13].

Major Spill (Outside of a Fume Hood)
  • Evacuate: Immediately evacuate all non-essential personnel from the area[5][14].

  • Isolate: Close the doors to the laboratory to contain any vapors or dust. Prevent re-entry[14].

  • Report: Alert your supervisor and contact your institution's emergency number or EHS office immediately. Provide them with the chemical name and location of the spill[5][14].

  • Do Not Attempt Cleanup: A major spill requires a response from trained emergency personnel[12].

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of 1-Acetylpiperidine-3-carbonitrile waste.

G cluster_generation Waste Generation Point (in Fume Hood) cluster_segregation Waste Segregation cluster_containers Container Management cluster_disposal Final Disposal A Identify Waste Stream B Pure Solid or Contaminated Debris? A->B E Empty Reagent Bottle? A->E C Solid Chemical Waste (Labeled HDPE Container) B->C Pure Solid D Contaminated Solid Waste (Labeled Bag/Container) B->D Debris I Store Waste in Secondary Containment in Designated Area C->I D->I F Triple Rinse with Suitable Solvent E->F Yes E->I No (Waste Container) G Collect Rinsate as Liquid Hazardous Waste F->G H Dispose of Defaced, Rinsed Container (per Institutional Policy) F->H G->I J Contact EHS for Pickup I->J K Complete Waste Manifest/Documentation J->K L Disposal via Licensed Hazardous Waste Vendor K->L

Caption: Decision workflow for 1-Acetylpiperidine-3-carbonitrile waste.

References

  • Chemical Equipment Disinfection/Decontamination. Princeton University Environmental Health & Safety. [Link]

  • 1-acetylpiperidine-3-carbonitrile — Chemical Substance Information. NextSDS. [Link]

  • PIPERIDINE Safety Data Sheet. ChemSupply Australia. [Link]

  • Laboratory Decontamination Guide. Clean Group. [Link]

  • 10 Tips For Safer Chemical Storage In Laboratories. Storemasta. (2023, March 15). [Link]

  • Emergency Chemical Spill Response. ChemCERT. (2016, October 19). [Link]

  • Laboratory Waste Disposal Guidelines. University of Wollongong. (2018, October 4). [Link]

  • General Chemical Spill Procedures. University of British Columbia Okanagan. (2021, October). [Link]

  • Waste Management Guideline. La Trobe University. [Link]

  • Chemical Spill and Response Guideline. The University of Queensland. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. (2025, March 4). [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • Chemical Spill Procedure. University of Wollongong. [Link]

  • Piperidine Safety Data Sheet. Ing. Petr Švec - PENTA s.r.o. (2024, May 7). [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Nitriles. Centers for Disease Control and Prevention. [Link]

  • Laboratory Hazardous Waste Disposal Guideline. University of New South Wales. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania EHRS. (2023, May 15). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetylpiperidine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Acetylpiperidine-3-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.